Butylated hydroxytoluene-d3
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
223.37 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(trideuteriomethyl)phenol |
InChI |
InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i1D3 |
InChI Key |
NLZUEZXRPGMBCV-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Butylated Hydroxytoluene-d3 (BHT-d3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylated hydroxytoluene-d3 (BHT-d3) is the deuterium-labeled form of butylated hydroxytoluene (BHT), a widely utilized synthetic phenolic antioxidant.[1] The substitution of three hydrogen atoms with deuterium atoms on the methyl group provides a stable isotopic label, making BHT-d3 an invaluable tool in various scientific disciplines, particularly in analytical chemistry and metabolic research.[2] Its primary applications include its use as an internal standard for quantitative analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and as a tracer to elucidate the biotransformation and pharmacokinetics of BHT.[1][2] Like its non-labeled counterpart, BHT-d3 also exhibits antioxidant properties and has been identified as a ferroptosis inhibitor.[1]
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | 2,6-di-tert-butyl-4-(methyl-d3)-phenol | |
| Synonyms | BHT-d3, Butylated hydroxytoluene-(methyl-d3) | |
| CAS Number | 86819-59-2 | |
| Molecular Formula | C₁₅H₂₁D₃O | |
| Molecular Weight | 223.39 g/mol | |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | ~70-73 °C | |
| Boiling Point | ~265 °C | |
| Solubility | Soluble in ethanol, DMSO, dimethylformamide (at least 30 mg/mL). Sparingly soluble in aqueous buffers. Insoluble in water, glycerol, and propylene glycol. |
Spectroscopic Data
Mass Spectrometry: The electron impact (EI) mass spectrum of BHT is characterized by a molecular ion peak [M]⁺ at m/z 220. The base peak is typically observed at m/z 205, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another significant fragment is found at m/z 177. For BHT-d3, the molecular ion peak would be expected at m/z 223. The fragmentation pattern would be similar, with a key fragment at m/z 205, indicating the loss of the CD₃ group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of BHT in CDCl₃ shows characteristic signals for the aromatic protons, the hydroxyl proton, the methyl protons, and the tert-butyl protons. In BHT-d3, the signal corresponding to the methyl protons would be absent in the ¹H NMR spectrum. The ¹³C NMR spectrum of BHT shows distinct signals for the different carbon atoms in the molecule. For BHT-d3, the carbon of the deuterated methyl group would show a characteristic multiplet due to C-D coupling.
Synthesis of this compound
A common method for the synthesis of BHT is the acid-catalyzed alkylation of p-cresol with isobutylene. To synthesize BHT-d3, a similar approach can be employed using a deuterated starting material.
Reaction Scheme:
References
Synthesis and Isotopic Purity of Butylated Hydroxytoluene-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Butylated hydroxytoluene-d3 (BHT-d3). BHT-d3 serves as a crucial internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the determination of butylated hydroxytoluene (BHT) in various matrices.[1] Its deuterated nature allows for clear differentiation from the unlabeled analyte, ensuring accurate quantification.
Synthesis of this compound
The synthesis of BHT-d3 is a two-step process that begins with the deuteration of the methyl group of p-cresol, followed by a Friedel-Crafts alkylation with isobutylene.
Step 1: Synthesis of 4-(methyl-d3)-phenol
The first step involves the isotopic exchange of the protons on the methyl group of p-cresol with deuterium. This can be achieved through a base-catalyzed exchange reaction using a deuterium source, such as deuterium oxide (D₂O).
Experimental Protocol:
-
Materials: p-Cresol, Deuterium Oxide (D₂O, 99.8 atom % D), Sodium deuteroxide (NaOD) in D₂O (40 wt. %), Dioxane, Diethyl ether, Hydrochloric acid (HCl).
-
Procedure:
-
A solution of p-cresol in dioxane is treated with a solution of sodium deuteroxide in D₂O.
-
The mixture is heated to reflux and stirred for an extended period (e.g., 48-72 hours) to facilitate the hydrogen-deuterium exchange. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the methyl proton signal.
-
After cooling to room temperature, the reaction mixture is neutralized with a cooled solution of DCl in D₂O.
-
The product is extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-(methyl-d3)-phenol.
-
Purification can be achieved by column chromatography on silica gel.
-
Step 2: Synthesis of this compound (2,6-di-tert-butyl-4-(methyl-d3)-phenol)
The second step is a Friedel-Crafts alkylation of the deuterated p-cresol with isobutylene, catalyzed by a strong acid like sulfuric acid. This reaction introduces two tert-butyl groups at the ortho positions to the hydroxyl group.
Experimental Protocol:
-
Materials: 4-(methyl-d3)-phenol, Isobutylene, Sulfuric acid (concentrated), Hexane.
-
Procedure:
-
4-(methyl-d3)-phenol is dissolved in a suitable solvent such as hexane.
-
A catalytic amount of concentrated sulfuric acid is added to the solution.
-
The mixture is cooled in an ice bath, and isobutylene gas is bubbled through the solution with vigorous stirring. Alternatively, condensed isobutylene can be added slowly. The reaction is typically carried out at a low temperature to control the exothermic reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, the reaction is quenched by the addition of water.
-
The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the resulting crude BHT-d3 is purified by recrystallization or column chromatography to yield the final product as a white crystalline solid.
-
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Isotopic Purity Analysis
The determination of isotopic purity is critical to ensure the suitability of BHT-d3 as an internal standard. The primary techniques used for this analysis are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
GC-MS is the most common method for analyzing BHT and its deuterated analogue.[2][3] High-resolution mass spectrometry (HRMS) is particularly useful for resolving the isotopic peaks.
Experimental Protocol (GC-MS):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM).
-
Data Presentation: Isotopic Distribution
The mass spectrum of BHT-d3 will show a molecular ion peak cluster. The theoretical m/z values for the molecular ions of the different isotopologues are presented in the table below. The relative intensities of these peaks are used to calculate the isotopic purity.
| Isotopologue | Molecular Formula | Exact Mass (Da) | Nominal Mass (m/z) |
| BHT-d0 | C₁₅H₂₄O | 220.1827 | 220 |
| BHT-d1 | C₁₅H₂₃DO | 221.1890 | 221 |
| BHT-d2 | C₁₅H₂₂D₂O | 222.1953 | 222 |
| BHT-d3 | C₁₅H₂₁D₃O | 223.2016 | 223 |
Isotopic Purity Calculation:
The isotopic purity is calculated from the relative abundances of the different isotopologues in the mass spectrum, after correcting for the natural isotopic abundance of ¹³C. The percentage of deuteration is typically expressed as the percentage of the d3 species relative to the sum of all deuterated and non-deuterated species.
Isotopic Purity (%) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of BHT-d3 and the position of the deuterium labels.
Experimental Protocol (NMR):
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR: The spectrum of BHT-d3 will show the absence or significant reduction of the signal corresponding to the methyl protons (around 2.27 ppm in unlabeled BHT). The other signals for the aromatic and tert-butyl protons will be present.
-
¹³C NMR: The spectrum will show a characteristic triplet for the deuterated methyl carbon due to C-D coupling. The chemical shift will be similar to that of the unlabeled methyl carbon (around 21.5 ppm).
Data Presentation: NMR Chemical Shifts
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -OH | ~5.0 | - |
| Aromatic CH | ~6.97 | ~125.7 |
| tert-Butyl | ~1.43 | ~34.3 (C), ~30.3 (CH₃) |
| Methyl (-CH₃) | ~2.27 | ~21.5 |
| Deuterated Methyl (-CD₃) | Absent or significantly reduced | ~21.5 (triplet) |
Analytical Workflow
Caption: Workflow for the analysis of synthesized BHT-d3.
Conclusion
The synthesis of this compound is a straightforward process involving the deuteration of a readily available starting material followed by a standard alkylation reaction. The isotopic purity of the final product can be accurately determined using modern analytical techniques such as GC-MS and NMR spectroscopy. This technical guide provides the necessary protocols and data interpretation frameworks for researchers and professionals working with this important isotopically labeled compound. The high isotopic purity of BHT-d3 is paramount for its use as a reliable internal standard in quantitative studies.
References
An In-depth Technical Guide to the Stability and Storage of Butylated Hydroxytoluene-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Butylated hydroxytoluene-d3 (BHT-d3). As a deuterated internal standard, maintaining the chemical and isotopic integrity of BHT-d3 is critical for accurate and reliable analytical results. This document synthesizes available data on its stability under various conditions, outlines protocols for its handling and storage, and illustrates key chemical pathways.
Core Stability and Storage Recommendations
This compound, the deuterated analog of the widely used antioxidant Butylated hydroxytoluene (BHT), requires careful handling and storage to prevent degradation and isotopic exchange. The stability of BHT-d3 is influenced by temperature, light, moisture, and the solvent used for preparing solutions.
General Storage Conditions
To ensure long-term stability, BHT-d3 should be stored in a cool, dry, and dark environment.[1] For solid forms of deuterated standards, storage at -20°C or colder in a desiccator is recommended to minimize exposure to moisture.[2] Solutions of BHT-d3 should be stored in well-sealed, airtight containers, with amber glass vials being preferable for light-sensitive compounds.[1]
Quantitative Stability Data for BHT-d3 Stock Solutions
The following table summarizes the recommended storage conditions and stability periods for BHT-d3 stock solutions. Adherence to these guidelines is crucial for maintaining the integrity of the standard.
| Storage Temperature | Shelf Life | Source |
| -80°C | 6 months | [3] |
| -20°C | 1 month | [3] |
Key Stability Concerns and Degradation Pathways
The primary stability concerns for BHT-d3 are chemical degradation through oxidation and photodegradation, and isotopic dilution via hydrogen-deuterium (H-D) exchange.
Thermal and Oxidative Degradation
While BHT is relatively stable at ambient temperatures, it undergoes thermal degradation at elevated temperatures. In an inert atmosphere, decomposition of BHT has been observed to begin between 120°C and 200°C. The primary thermal degradation products of BHT in an inert atmosphere are isobutene and 2-tert-butyl-4-methylphenol.
In the presence of oxygen, BHT is more susceptible to oxidation, with reactions reported at temperatures as low as 332 K (59°C). Oxidation of BHT can lead to the formation of peroxides, such as 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH), which is thermally unstable.
Photodegradation
Exposure to light, particularly in the presence of photosensitizers like riboflavin, can promote the degradation of BHT. This process involves the generation of reactive oxygen species (ROS), such as singlet molecular oxygen and superoxide anion radicals, which then react with the BHT molecule.
Hydrogen-Deuterium (H-D) Exchange
A critical consideration for all deuterated standards is the potential for hydrogen-deuterium (H-D) exchange, where deuterium atoms on the molecule are replaced by hydrogen atoms from the surrounding environment. This process compromises the isotopic purity of the standard, leading to inaccuracies in quantitative analysis. H-D exchange is primarily facilitated by the presence of moisture and protic solvents (e.g., water, methanol, ethanol) and can be catalyzed by acidic or basic conditions.
To mitigate H-D exchange, it is imperative to handle BHT-d3 in a dry atmosphere (e.g., under an inert gas like nitrogen or argon) and to use dry glassware. For preparing solutions, high-purity aprotic solvents such as acetonitrile are recommended.
Antioxidant Mechanism of BHT
BHT functions as an antioxidant by interrupting the free-radical chain reactions of autoxidation. It donates a hydrogen atom from its phenolic hydroxyl group to a peroxy radical, forming a hydroperoxide and a resonance-stabilized phenoxy radical. This phenoxy radical can then react with another peroxy radical to form non-radical products. Each molecule of BHT can consume two peroxy radicals.
Experimental Protocols
Proper experimental procedures are essential for maintaining the integrity of BHT-d3 and ensuring accurate analytical results. The following sections provide generalized protocols for handling and stability testing.
Protocol for Preparation of BHT-d3 Stock and Working Solutions
This protocol outlines the steps for preparing solutions of BHT-d3 while minimizing the risk of contamination and degradation.
General Protocol for Accelerated Stability Testing
Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions. The following is a general workflow for such a study.
Summary of Key Recommendations
To ensure the stability and integrity of this compound, the following best practices should be observed:
-
Storage of Solids: Store solid BHT-d3 at -20°C or colder in a desiccator, protected from light.
-
Storage of Solutions: Store stock solutions at -20°C for up to one month or at -80°C for up to six months in tightly sealed amber vials.
-
Solvent Selection: Use high-purity aprotic solvents (e.g., acetonitrile) to prepare solutions to prevent H-D exchange.
-
Handling: Allow the container to equilibrate to room temperature before opening to prevent condensation. Handle in a dry, inert atmosphere whenever possible.
-
Avoidance of Stressors: Protect from prolonged exposure to high temperatures, light, and moisture.
By adhering to these guidelines, researchers, scientists, and drug development professionals can be confident in the quality and reliability of their this compound internal standard, leading to more accurate and reproducible analytical results.
References
A Researcher's Guide to Commercial Suppliers of Butylated Hydroxytoluene-d3
For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for achieving accurate and reliable quantitative results in analytical studies. Butylated hydroxytoluene-d3 (BHT-d3), a deuterated analog of the common antioxidant Butylated hydroxytoluene (BHT), serves as an excellent internal standard for mass spectrometry-based applications. This technical guide provides an in-depth overview of commercial suppliers of BHT-d3, their product specifications, and detailed experimental protocols for its use.
Introduction to this compound
Butylated hydroxytoluene (BHT) is a synthetic phenolic antioxidant widely used in the food, cosmetic, and pharmaceutical industries to prevent oxidation.[1] In research, particularly in pharmacokinetic and metabolic studies, the quantification of BHT and other analytes can be challenging due to matrix effects and variations in sample preparation and instrument response. The use of a stable isotope-labeled internal standard, such as BHT-d3, can significantly improve the accuracy and precision of these analyses. BHT-d3 is structurally identical to BHT, with the exception of three deuterium atoms replacing three hydrogen atoms, typically on the methyl group. This mass difference allows for its differentiation from the unlabeled analyte by a mass spectrometer, while its similar physicochemical properties ensure it behaves almost identically during sample processing and analysis.
Commercial Suppliers of this compound
A number of chemical suppliers offer BHT-d3 for research purposes. The choice of supplier often depends on factors such as purity, isotopic enrichment, available quantities, and cost. Below is a summary of prominent suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Purity (Enrichment) | Available Sizes |
| MedChemExpress | This compound | 86819-59-2 | 99.21% | Not Specified | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| CDN Isotopes | Butylated Hydroxytoluene-d21 | 64502-99-4 | Not Specified | 98 atom % D | 100 mg, 250 mg |
| Santa Cruz Biotechnology | Butylated hydroxytoluene (BHT) | 128-37-0 | >98% | N/A (non-deuterated) | 25 g, 100 g |
| Cayman Chemical | BHT | 128-37-0 | ≥98% | N/A (non-deuterated) | 500 mg, 1 g, 5 g |
| Toronto Research Chemicals | 3-Butylphthalide-d3 | Not Specified | Not Specified | Not Specified | 50 mg |
Note: Data is compiled from publicly available information on supplier websites and may be subject to change. It is recommended to consult the supplier's certificate of analysis for the most up-to-date and lot-specific information.
Experimental Protocols
The primary application of this compound in a research setting is as an internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
General Workflow for Using a Deuterated Internal Standard
The following diagram illustrates the typical workflow for using a deuterated internal standard in a quantitative analytical method.
Sample Preparation for LC-MS Analysis of BHT in Biological Matrices
This protocol provides a general guideline for the extraction of BHT from a plasma sample using BHT-d3 as an internal standard.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of BHT in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a stock solution of BHT-d3 in the same solvent at a concentration of 1 mg/mL.
-
-
Preparation of Working Solutions:
-
Prepare a series of working standard solutions of BHT by serially diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare a working solution of BHT-d3 at a concentration that provides a stable and readily detectable signal (e.g., 100 ng/mL).
-
-
Sample Spiking and Extraction:
-
To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the BHT-d3 working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
GC-MS Analysis Protocol
For the analysis of the less polar BHT, GC-MS is a suitable technique.
-
Sample Derivatization (if necessary): While BHT is amenable to GC-MS analysis without derivatization, silylation can sometimes improve peak shape and thermal stability. If derivatization is required, a common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
To the dried extract from the sample preparation step, add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Instrument Conditions (Example):
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/minute to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for quantitative analysis. Monitor characteristic ions for BHT (e.g., m/z 205, 220) and BHT-d3 (e.g., m/z 208, 223).
-
Logical Workflow for Supplier Selection
Choosing the right supplier for a critical reagent like a deuterated internal standard requires careful consideration of several factors. The following diagram outlines a logical workflow for this selection process.
Conclusion
This compound is an indispensable tool for researchers requiring accurate quantification of BHT or as a surrogate internal standard for other similar analytes. By carefully selecting a reputable supplier based on product quality and availability, and by implementing robust and well-validated analytical protocols, researchers can significantly enhance the reliability and reproducibility of their results. This guide provides a foundational resource for sourcing and utilizing BHT-d3 in a research environment. It is always recommended to consult the specific documentation provided by the supplier and to perform in-house validation of any analytical method.
References
Safety data sheet (SDS) for Butylated hydroxytoluene-d3
A comprehensive analysis of Butylated hydroxytoluene-d3 (BHT-d3), a deuterated form of the widely used antioxidant Butylated hydroxytoluene (BHT), is essential for researchers, scientists, and drug development professionals. While the safety profile of BHT-d3 is comparable to that of BHT, the introduction of deuterium can influence its pharmacokinetic and metabolic properties, making it a valuable tool in various research applications.[1] This technical guide provides an in-depth overview of the safety data, experimental protocols, and relevant biological pathways associated with BHT-d3.
Section 1: Safety and Physicochemical Properties
The safety data for this compound is largely extrapolated from its non-deuterated counterpart, BHT. BHT is a white or light yellow crystalline solid with a faint phenolic odor.[[“]][3][4][5] It is stable under normal conditions but is sensitive to light and incompatible with strong oxidizing agents, acid chlorides, and bases.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁D₃O | |
| Molecular Weight | 223.37 g/mol | |
| Appearance | White to yellowish crystalline solid | |
| Melting Point | 69 - 73 °C | |
| Boiling Point | 265 °C | |
| Flash Point | 127 °C | |
| Autoignition Temperature | 345 °C | |
| Specific Gravity | 1.048 (20/4 °C) | |
| Vapor Density | 7.6 (Air = 1) | |
| Water Solubility | Insoluble |
Solubility Data
| Solvent | Solubility | Source |
| Ethanol | 25-26 g/100mL; at least 30 mg/mL | |
| Methanol | 25 g/100mL | |
| Isopropanol | 30 g/100mL | |
| Acetone | 40 g/100mL | |
| Benzene | 40 g/100mL | |
| Petroleum Ether | 50 g/100mL | |
| Mineral Oil | 30 g/100mL | |
| Corn and Soybean Oil | 40-50 g/100mL | |
| DMSO | At least 30 mg/mL | |
| Dimethylformamide | At least 30 mg/mL | |
| Aqueous Buffers | Sparingly soluble |
Section 2: Hazard Identification and Handling
BHT is considered to have low acute toxicity. However, it may cause mild to moderate skin and eye irritation. Inhalation of dust can lead to respiratory tract irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side protection are recommended.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Respiratory Protection: In case of dust formation, use a particulate filter respirator.
Handling and Storage:
-
Handle in a well-ventilated area.
-
Avoid dust formation.
-
Keep containers tightly closed in a dry, cool place.
-
Store away from heat and incompatible materials.
Section 3: Biological Activity and Signaling Pathways
BHT is a potent antioxidant that functions as a free radical scavenger. This activity is central to its role in various biological processes, including the inhibition of lipid peroxidation and ferroptosis.
Ferroptosis Inhibition
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. BHT acts as a ferroptosis inhibitor by neutralizing lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation. This protective mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group.
Caption: BHT-d3 inhibits ferroptosis by scavenging radicals involved in lipid peroxidation.
Metabolic Pathway
The metabolism of BHT has been studied in vitro using rat liver microsomes. A major pathway involves the oxidation of the para-methyl group, leading to the formation of BHT-aldehyde and BHT-acid. Another pathway involves the oxidation of a tert-butyl group. A cyclic metabolic pathway has also been described, which may contribute to its high efficacy as an antioxidant.
Caption: Metabolic pathways of BHT in the liver.
Section 4: Experimental Protocols
Antioxidant Activity Assays
The antioxidant activity of BHT-d3 can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
DPPH Radical Scavenging Assay Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare a series of concentrations of BHT-d3 and a positive control (e.g., ascorbic acid or Trolox).
-
Reaction: Mix a fixed volume of the DPPH solution with various concentrations of the sample and control solutions.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration.
Pharmacokinetic Study Workflow
The use of deuterated compounds like BHT-d3 is particularly advantageous in pharmacokinetic studies, as they can be distinguished from their endogenous or co-administered non-deuterated counterparts by mass spectrometry.
Caption: General workflow for a pharmacokinetic study of BHT-d3.
Section 5: Toxicological Information
The toxicological profile of BHT is well-documented. It is generally considered to have low toxicity. However, some studies have reported adverse effects at high doses, including liver and kidney damage in animal models. The International Agency for Research on Cancer (IARC) has classified BHT as "Not classifiable as to its carcinogenicity to humans" (Group 3).
Conclusion
This compound is a valuable tool for researchers in the fields of drug development, metabolism, and oxidative stress. Its safety profile is comparable to that of BHT, and its deuterated nature allows for precise tracking in biological systems. Understanding its physicochemical properties, biological activities, and the experimental protocols for its evaluation is crucial for its effective and safe use in a research setting.
References
- 1. Butylated Hydroxytoluene (BHT) Protects SH-SY5Y Neuroblastoma Cells from Ferroptotic Cell Death: Insights from In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Applications of Deuterated Antioxidants in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the relentless pursuit of novel therapeutic strategies against oxidative stress-mediated pathologies, deuterated antioxidants have emerged as a promising class of compounds. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, at sites vulnerable to oxidative damage, these molecules exhibit a significantly enhanced resistance to abstraction, a phenomenon known as the kinetic isotope effect (KIE). This guide provides a comprehensive technical overview of the core applications of deuterated antioxidants in research, with a particular focus on deuterated polyunsaturated fatty acids (D-PUFAs). It delves into the fundamental mechanisms, quantitative effects, and the experimental methodologies employed to evaluate their efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the design and implementation of studies involving these innovative antioxidant strategies.
The primary mechanism of action of deuterated antioxidants lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. In the context of polyunsaturated fatty acids (PUFAs), the bis-allylic hydrogens are the most susceptible to abstraction by reactive oxygen species (ROS), initiating a chain reaction of lipid peroxidation. By replacing these vulnerable hydrogens with deuterium, the rate of this initial, rate-limiting step is significantly reduced, thereby inhibiting the entire lipid peroxidation cascade. This targeted approach offers a distinct advantage over traditional antioxidants that act as scavengers, as it prevents the initiation and propagation of lipid peroxidation at its source.
Data Presentation: Quantitative Effects of Deuterated Antioxidants
The efficacy of deuterated antioxidants has been quantified in numerous studies, demonstrating their potential in mitigating oxidative stress and its downstream consequences. The following tables summarize key quantitative data from preclinical studies.
| Deuterated Antioxidant | Model System | Biomarker | % Reduction (vs. Control) | Reference |
| 11,11-D2-Linoleic Acid (D2-LA) | FVB mice (poor RBC storage model) | Malondialdehyde (MDA) in stored RBCs | 79.9% | [1] |
| 11,11-D2-Linoleic Acid (D2-LA) | C57BL/6J mice | Malondialdehyde (MDA) in stored RBCs | 31% | [1] |
| Deuterated PUFA diet (D-PUFA) | APP/PS1 Mouse Model of Alzheimer's Disease | F2-Isoprostanes (cerebral cortex) | Significant reduction (p<0.05) | [2] |
| Deuterated PUFA diet (D-PUFA) | APP/PS1 Mouse Model of Alzheimer's Disease | F4-Neuroprostanes (cerebral cortex) | Significant reduction (p<0.05) | [2] |
| Deuterated PUFA diet (D-PUFA) | Q140 knock-in mouse model of Huntington's disease | F2-Isoprostanes (striatum) | ~80% | [3] |
| Deuterated linoleic acid (D4-Lnn) | In vitro model of ischemia (OGD/R) | Apoptotic cells | ~75% (4-fold decrease) |
| Deuterated Antioxidant | Model System | Outcome | Quantitative Effect | Reference |
| Deuterated Trilinolenin [D-TG(54:9)] | Caenorhabditis elegans (fat-1(lof)) | Mean Lifespan (Normal Conditions) | +16.8% (vs. H-TG(54:9)) | |
| Deuterated Trilinolenin [D-TG(54:9)] | Caenorhabditis elegans (fat-1(lof)) under oxidative stress (paraquat) | Mean Lifespan | +23.9% (vs. H-TG(54:9)) |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of the role of deuterated antioxidants. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. Deuterated Linoleic Acid Attenuates the RBC Storage Lesion in a Mouse Model of Poor RBC Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterium-reinforced linoleic acid lowers lipid peroxidation and mitigates cognitive impairment in the Q140 knock in mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Deuterated Butylated Hydroxytoluene (BHT-d3) as a Metabolic Tracer in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylated hydroxytoluene (BHT) is a synthetic phenolic antioxidant widely utilized in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation. In biological research, understanding the metabolic fate of BHT is crucial for assessing its safety and mechanism of action. Deuterium-labeled BHT, specifically with deuterium on the 4-methyl group (BHT-d3), serves as a powerful tool for tracing its metabolic pathways. The substitution of hydrogen with deuterium (a stable, non-radioactive isotope) creates a heavier C-D bond compared to the C-H bond. This difference in mass can lead to a kinetic isotope effect, where the cleavage of the C-D bond during metabolism is slower than that of the C-H bond. This property allows researchers to track the metabolism of the BHT molecule and differentiate it from endogenous compounds, as well as to elucidate the specific metabolic steps involved in its biotransformation. This guide provides an in-depth overview of the application of BHT-d3 as a tracer, including experimental protocols, quantitative data, and visualization of metabolic pathways.
Quantitative Data Presentation
The following tables summarize quantitative data related to the in vivo distribution, excretion, and metabolism of BHT. While specific pharmacokinetic studies on BHT-d3 are limited in publicly available literature, data from studies using radiolabeled BHT ([¹⁴C]BHT) provide a reasonable approximation of its physiological disposition. The primary difference with BHT-d3 lies in the metabolic rate of the methyl group, not necessarily in its overall distribution.
Table 1: In Vivo Distribution of [¹⁴C]BHT Equivalents in Mice 7 Days After a Single Oral Dose
| Tissue | Concentration at 20 mg/kg Dose (µg BHT equivalents/g tissue) | Concentration at 500 mg/kg Dose (µg BHT equivalents/g tissue) |
| Male Mice | ||
| Stomach | < 1 | < 11 |
| Intestines | < 1 | < 11 |
| Liver | < 1 | < 11 |
| Kidney | < 1 | < 11 |
| Female Mice | ||
| Stomach | < 1 | < 11 |
| Intestines | < 1 | < 11 |
| Liver | < 1 | < 11 |
| Kidney | < 1 | < 11 |
| Data derived from a study using [¹⁴C]BHT in DDY/Slc mice. Concentrations in 21 male and 22 female tissues were measured.[1] |
Table 2: Excretion of [¹⁴C]BHT After a Single Oral Dose in Mice (Over 7 Days)
| Excretion Route | Percentage of Administered Dose |
| Feces | 41 - 65% |
| Urine | 26 - 50% |
| Expired Air | 6 - 9% |
| Total Recovery | 96 - 98% |
| Data from a study using [¹⁴C]BHT in DDY/Slc mice.[1] |
Experimental Protocols
In Vitro Metabolism of BHT-d3 Using Liver Microsomes
This protocol is adapted from studies elucidating the metabolic pathways of BHT.
Objective: To identify the metabolites of BHT-d3 produced by liver enzymes.
Materials:
-
BHT-d3 (2,6-di-tert-butyl-4-(methyl-d3)-phenol)
-
Human or rat liver microsomes (HLMs or RLMs)
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (e.g., BHT-d21 or other suitable deuterated analog)
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a final volume of 200 µL containing:
-
Liver microsomes (final concentration ~0.5 mg/mL)
-
BHT-d3 (final concentration ~10-50 µM, dissolved in a minimal amount of organic solvent like methanol or DMSO)
-
Phosphate buffer (to volume)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the NADPH regenerating system to initiate the metabolic reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Quenching of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Vortex the quenched reaction mixture.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
-
LC-HRMS/MS Analysis of BHT-d3 and its Metabolites
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a High-Resolution Tandem Mass Spectrometer (HRMS/MS).
LC Conditions (Example):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a suitable time to achieve separation of metabolites.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Full scan for metabolite identification and product ion scan (tandem MS) for structural elucidation.
-
Data Acquisition: Monitor for the expected m/z of BHT-d3 and its potential metabolites (e.g., hydroxylated, carboxylated, and conjugated forms), taking into account the mass shift due to the deuterium atoms.
Mandatory Visualizations
Caption: Metabolic pathway of BHT-d3.
Caption: General experimental workflow for in vivo tracer studies using BHT-d3.
References
An In-Depth Technical Guide to Exploratory Studies Using Butylated Hydroxytoluene-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylated hydroxytoluene (BHT), a synthetic phenolic antioxidant, is widely utilized across the food, pharmaceutical, and materials industries to prevent oxidative degradation.[1] In the realm of scientific research, its deuterated analog, Butylated hydroxytoluene-d3 (BHT-d3), has emerged as a critical tool, primarily owing to the kinetic isotope effect and its utility as an internal standard in mass spectrometry. The substitution of three hydrogen atoms with deuterium on the 4-methyl group alters its metabolic fate, providing a unique avenue for investigating toxicological pathways and enhancing analytical precision.
This technical guide provides a comprehensive overview of the core applications of BHT-d3 in exploratory studies. It details experimental protocols, presents quantitative data for analytical methods, and visualizes key metabolic and signaling pathways. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage BHT-d3 in their work.
Core Applications of BHT-d3
The scientific utility of BHT-d3 is centered on two key properties: its behavior as an antioxidant and the physicochemical consequences of its deuteration.
-
Internal Standard for Quantitative Mass Spectrometry: BHT-d3 is widely considered a gold standard internal standard for the quantification of BHT and other lipid-soluble analytes via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Because it is chemically almost identical to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.
-
Investigating Metabolic Pathways and Toxicity: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy leads to a slower rate of reactions that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect . The metabolism of BHT to its toxic metabolite, 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT-quinone methide or BHT-QM), involves the oxidation of the 4-methyl group. Deuteration at this position significantly slows down the formation of BHT-QM, thereby reducing the compound's toxicity.[2] This makes BHT-d3 an invaluable tool for studying the mechanisms of BHT-induced toxicity, particularly lung damage, and for exploring the role of specific metabolic pathways.
-
Probing Lipid Peroxidation and Ferroptosis: BHT is a potent radical scavenger that inhibits lipid peroxidation, a key event in a form of regulated cell death called ferroptosis.[1][3] Ferroptosis is implicated in numerous diseases, and BHT serves as a chemical probe to study this pathway. BHT-d3 can be used in these studies as a stable, traceable antioxidant to investigate the dynamics of lipid oxidation and the efficacy of antioxidant intervention in complex biological systems.
Data Presentation: Quantitative Analysis
The use of BHT-d3 as an internal standard ensures the reliability of quantitative data. Below are representative tables summarizing the kind of data generated in LC-MS/MS method validation.
Table 1: Representative Calibration Curve for BHT Quantification using BHT-d3 Internal Standard
| Analyte Conc. (ng/mL) | BHT Peak Area | BHT-d3 Peak Area | Peak Area Ratio (BHT/BHT-d3) |
| 2.5 | 18,540 | 355,600 | 0.052 |
| 5.0 | 38,210 | 361,200 | 0.106 |
| 10.0 | 75,980 | 358,900 | 0.212 |
| 25.0 | 188,450 | 360,100 | 0.523 |
| 50.0 | 380,100 | 357,500 | 1.063 |
| 100.0 | 755,300 | 359,800 | 2.099 |
| Linearity (R²) | 0.9995 |
Note: Data is illustrative. Actual peak areas will vary based on instrumentation and matrix.
Table 2: Recovery and Matrix Effect for BHT using BHT-d3 in Human Plasma
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 7.5 | 92.8 | 98.5 (Suppression) |
| Medium | 40.0 | 95.1 | 103.2 (Enhancement) |
| High | 80.0 | 94.5 | 101.7 (Enhancement) |
Recovery is calculated by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Matrix Effect is determined by comparing the analyte response in post-extraction spiked matrix to the response in a neat solution.[4] A value of 100% indicates no effect.
Table 3: Comparative In Vitro Metabolic Rates of BHT and BHT-d3
| Metabolite | Relative Rate of Formation (BHT-d3 vs. BHT) | Implication |
| BHT-Quinone Methide (BHT-QM) | Decreased | Reduced formation of the primary toxic metabolite. |
| BHT-Alcohol (BHT-OH) | Increased | Shifting of metabolic pathway due to kinetic isotope effect. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments involving BHT-d3.
Protocol 1: Quantification of BHT in Human Plasma using BHT-d3 as an Internal Standard by LC-MS/MS
This protocol describes a protein precipitation method for sample cleanup, a common procedure for plasma samples.
1. Materials and Reagents:
-
Human plasma (with K2EDTA as anticoagulant)
-
Butylated hydroxytoluene (BHT) analytical standard
-
This compound (BHT-d3) analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
2. Preparation of Solutions:
-
BHT Stock Solution (1 mg/mL): Dissolve 10 mg of BHT in 10 mL of methanol.
-
BHT-d3 Internal Standard (IS) Working Solution (100 ng/mL): Prepare by serial dilution of a BHT-d3 stock solution in 50:50 acetonitrile:water.
-
Precipitation Solution: Acetonitrile containing 0.1% formic acid.
3. Sample Preparation:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the BHT-d3 IS working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of cold precipitation solution (acetonitrile with 0.1% formic acid) to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient starting from ~50% B, increasing to 95% B.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
MRM Transitions (Illustrative):
-
BHT: Precursor Ion (e.g., m/z 221.2) -> Product Ion (e.g., m/z 205.2)
-
BHT-d3: Precursor Ion (e.g., m/z 224.2) -> Product Ion (e.g., m/z 208.2) Note: Specific transitions, collision energies, and cone voltages must be optimized for the specific instrument used.
-
Protocol 2: Lipid Extraction from Tissue with BHT-d3 for Peroxidation Studies
This protocol uses a modified Bligh-Dyer method, incorporating BHT to prevent auto-oxidation during sample preparation. BHT-d3 can be used in place of BHT to trace its antioxidant activity or fate.
1. Materials and Reagents:
-
Tissue sample (e.g., liver, brain)
-
BHT-d3
-
Chloroform (LC-MS grade)
-
Methanol (LC-MS grade)
-
LC-MS grade water
-
Handheld homogenizer
-
Glass vials
2. Preparation of Extraction Solvent:
-
Prepare a 1:1 (v/v) solution of chloroform:methanol.
-
Add BHT-d3 to the extraction solvent to a final concentration of 50 µM.
3. Lipid Extraction Procedure:
-
Weigh approximately 50 mg of frozen tissue and place it in a glass tube on ice.
-
Add 1 mL of the cold extraction solvent (chloroform:methanol with BHT-d3).
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
Add an additional 0.5 mL of chloroform and vortex.
-
Add 0.5 mL of LC-MS grade water to induce phase separation and vortex thoroughly.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass vial.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid film in a suitable solvent (e.g., isopropanol:acetonitrile:water) for LC-MS analysis.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts for generating key diagrams related to BHT-d3 studies.
Metabolic Pathway of BHT
This diagram illustrates the primary metabolic transformations of BHT, highlighting the impact of deuteration.
Caption: Metabolic fate of BHT, showing the kinetic isotope effect of BHT-d3 on the formation of the toxic BHT-QM metabolite.
Experimental Workflow: Lipid Peroxidation Assay
This diagram outlines the key steps in a typical lipid peroxidation assay (e.g., TBARS assay for MDA) where BHT-d3 could be used as an antioxidant control.
Caption: Workflow for a lipid peroxidation assay using BHT-d3 as an antioxidant control.
Signaling Pathway: Inhibition of Ferroptosis by BHT
This diagram illustrates the mechanism by which BHT inhibits ferroptosis by scavenging lipid radicals.
Caption: BHT inhibits ferroptosis by scavenging lipid reactive oxygen species (ROS), preventing lipid peroxidation.
Conclusion
This compound is a versatile and powerful tool for researchers in the life sciences. Its near-identical chemical properties to BHT, combined with its distinct mass and altered metabolic rate due to the kinetic isotope effect, make it indispensable for high-precision quantitative analysis and for elucidating complex metabolic and toxicological pathways. By serving as a robust internal standard, BHT-d3 enhances the accuracy of LC-MS/MS-based quantification. As a mechanistic probe, it provides unique insights into the role of metabolism in chemical toxicity and the dynamics of oxidative stress-related processes like lipid peroxidation and ferroptosis. The protocols and data presented in this guide offer a solid foundation for the successful implementation of BHT-d3 in a wide range of exploratory studies, ultimately contributing to advancements in drug development and the broader scientific understanding of oxidative processes in biology and medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Disposition of single oral doses of butylated hydroxytoluene in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Methodological & Application
Application Note: High-Throughput Quantification of a Novel Lipophilic Antioxidant (Compound X) in Human Plasma using LC-MS/MS with Butylated Hydroxytoluene-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Compound X, a novel lipophilic antioxidant, in human plasma. The method utilizes Butylated hydroxytoluene-d3 (BHT-d3) as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis. A simple protein precipitation extraction procedure followed by a rapid chromatographic separation allows for a high-throughput workflow suitable for preclinical and clinical research. The method was validated for linearity, precision, accuracy, and recovery.
Introduction
Compound X is a promising new therapeutic agent with potent antioxidant properties. Accurate and reliable quantification of Compound X in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies in drug development. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. The use of a SIL-IS, such as BHT-d3, is critical for mitigating analytical variability.[1][2] BHT-d3 is an ideal internal standard for the lipophilic Compound X due to its similar physicochemical properties, ensuring comparable extraction efficiency and ionization response. This application note provides a detailed protocol for the LC-MS/MS method development and validation for the quantification of Compound X in human plasma.
Experimental Protocols
Materials and Reagents
-
Compound X (≥98% purity)
-
This compound (BHT-d3) (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Standard Solutions and Quality Control Samples
Stock solutions of Compound X (1 mg/mL) and BHT-d3 (1 mg/mL) were prepared in methanol. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water. Calibration standards were prepared by spiking blank human plasma to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL. QC samples were prepared in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the BHT-d3 internal standard working solution (100 ng/mL).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 Column (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, equilibrate for 1.4 min |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 2 |
Table 2: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Compound X | 350.3 | 185.2 | 30 | 25 |
| BHT-d3 | 224.2 | 209.2 | 25 | 15 |
Data Presentation
Calibration Curve
The method demonstrated excellent linearity over the concentration range of 1-1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Compound X to BHT-d3 against the nominal concentration. A linear regression with a 1/x² weighting factor was used.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | R² |
| Compound X | 1 - 1000 | y = 0.0123x + 0.0045 | 0.9985 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using the QC samples at four concentration levels. The results are summarized in Table 4.
Table 4: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 6.8 | 3.5 | 8.2 | 5.1 |
| Low QC | 3 | 5.1 | -2.1 | 6.5 | -1.8 |
| Mid QC | 100 | 3.5 | 1.2 | 4.8 | 0.9 |
| High QC | 800 | 2.8 | -0.5 | 3.9 | -0.2 |
Recovery
The extraction recovery of Compound X was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC concentrations.
Table 5: Extraction Recovery of Compound X
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |
| Low QC | 3 | 92.5 |
| Mid QC | 100 | 95.1 |
| High QC | 800 | 94.3 |
Mandatory Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Hypothesized mechanism of action for Compound X.
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of Compound X in human plasma. The use of BHT-d3 as an internal standard ensures the reliability of the results. The method is rapid, sensitive, and robust, making it suitable for high-throughput bioanalysis in support of drug development programs.
References
Application Note: Quantitative Analysis of Butylated Hydroxytoluene (BHT) in Food Samples by Isotope Dilution GC-MS using BHT-d3
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the synthetic antioxidant Butylated Hydroxytoluene (BHT) in various food matrices. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with an isotope dilution technique, employing deuterated BHT (BHT-d3) as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation. Detailed protocols for the extraction of BHT from cereals, edible oils, and fatty food matrices are provided, along with instrument parameters and method validation data. This methodology is intended for researchers, scientists, and quality control professionals in the food industry and regulatory agencies.
Introduction
Butylated Hydroxytoluene (BHT) is a widely used synthetic antioxidant in the food industry to prevent the oxidative degradation of fats and oils, thereby extending the shelf life of products.[1] While generally recognized as safe (GRAS) at permitted levels, monitoring its concentration in foodstuffs is crucial for regulatory compliance and consumer safety. The complex nature of food matrices can often interfere with accurate quantification. The use of a stable isotope-labeled internal standard, such as BHT-d3, in conjunction with GC-MS, provides a reliable method for accurate quantification by compensating for analytical variability during sample preparation and injection. This technique, known as isotope dilution mass spectrometry, is a gold standard for quantitative analysis.
Principle
A known amount of the deuterated internal standard (BHT-d3) is added to the food sample prior to extraction. BHT and BHT-d3 are then co-extracted from the matrix. Because BHT and BHT-d3 are chemically almost identical, they exhibit the same behavior during extraction, cleanup, and chromatographic analysis. Any loss of the target analyte (BHT) during the procedure will be mirrored by a proportional loss of the internal standard (BHT-d3). The concentration of BHT in the sample is determined by measuring the ratio of the mass spectrometric response of the native BHT to that of the BHT-d3.
Experimental Protocols
Preparation of Standards and Reagents
-
Solvents and Reagents: All solvents (e.g., hexane, acetonitrile, ethyl acetate) should be of HPLC or GC grade. BHT (≥99% purity) and BHT-d3 (≥98% purity) standards should be sourced from a reputable supplier.
-
BHT Stock Solution (1000 µg/mL): Accurately weigh 100 mg of BHT into a 100 mL volumetric flask. Dissolve and bring to volume with methanol. Store at 4°C.
-
BHT-d3 Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of BHT-d3 into a 100 mL volumetric flask. Dissolve and bring to volume with methanol. Store at 4°C.
-
BHT-d3 Spiking Solution (10 µg/mL): Dilute the BHT-d3 stock solution with acetonitrile to a final concentration of 10 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the BHT stock solution with ethyl acetate, covering a concentration range of 0.05 to 5.0 µg/mL. Each calibration standard should be fortified with the BHT-d3 spiking solution to a final concentration of 1 µg/mL.
Sample Preparation
-
Homogenize approximately 20 g of the cereal sample into a fine powder using a laboratory blender or mortar and pestle.[2]
-
Accurately weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of the 10 µg/mL BHT-d3 spiking solution.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Extract the sample by shaking for 30 minutes at room temperature.[2]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of ethyl acetate.
-
Filter the extract through a 0.45 µm syringe filter into a GC vial for analysis.[2]
-
Accurately weigh 0.5 g of the oil or melted fat sample into a 15 mL centrifuge tube.
-
Add 100 µL of the 10 µg/mL BHT-d3 spiking solution.
-
Add 5 mL of hexane and vortex for 1 minute to dissolve the sample.
-
Add 5 mL of acetonitrile and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower acetonitrile layer to a clean tube.
-
Repeat the extraction of the hexane layer with another 5 mL of acetonitrile.
-
Combine the acetonitrile extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of ethyl acetate.
-
Transfer the solution to a GC vial for analysis.
-
Homogenize the sample. For high-fat samples, cryogenic grinding may be necessary.
-
Accurately weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of the 10 µg/mL BHT-d3 spiking solution.
-
Add 10 mL of a 2:1 (v/v) mixture of acetonitrile and water and vortex for 1 minute.
-
Add 5 g of anhydrous sodium sulfate, vortex, and then add 5 mL of hexane.
-
Shake vigorously for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper hexane layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of ethyl acetate and transfer to a GC vial for analysis.
GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 6890 GC or equivalent.
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.[2]
-
Column: DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
BHT: Quantifier ion m/z 205, Qualifier ion m/z 220.
-
BHT-d3: Quantifier ion m/z 208, Qualifier ion m/z 223.
-
Data Presentation
The performance of the method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes typical performance data for the analysis of BHT in various food matrices using the described method.
| Parameter | Cereal | Edible Oil | Fatty Food (Cheese) |
| Linearity Range (µg/mL) | 0.05 - 5.0 | 0.05 - 5.0 | 0.05 - 5.0 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| LOD (mg/kg) | 0.01 | 0.02 | 0.02 |
| LOQ (mg/kg) | 0.03 | 0.05 | 0.05 |
| Recovery (%) | 92 - 105 | 95 - 108 | 88 - 103 |
| Precision (RSD%) | < 10 | < 10 | < 15 |
Visualizations
Caption: Experimental workflow for BHT analysis.
Caption: Principle of Isotope Dilution for BHT analysis.
Conclusion
The described GC-MS method using BHT-d3 as an internal standard provides a highly accurate, sensitive, and robust approach for the quantitative determination of BHT in a variety of food samples. The isotope dilution technique effectively mitigates matrix interferences and compensates for variations in extraction efficiency, leading to reliable results. This application note serves as a comprehensive guide for laboratories performing routine monitoring of BHT in foodstuffs.
References
Application Note: Determination of Butylated Hydroxytoluene (BHT) in Cosmetics by GC-MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of butylated hydroxytoluene (BHT) in various cosmetic products using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard. BHT is a synthetic antioxidant commonly used in cosmetics to prevent the oxidative degradation of ingredients.[1][2] However, concerns about its potential as an endocrine disruptor and skin irritant have led to regulatory limits on its concentration in personal care products. This method employs a simple solvent extraction procedure followed by GC-MS analysis, utilizing BHT-d21 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation. The method is suitable for a wide range of cosmetic matrices, including creams, lotions, and oils, and provides a reliable tool for quality control and regulatory compliance.
Introduction
Butylated hydroxytoluene (BHT) is a widely used antioxidant in the cosmetics industry to maintain product integrity and extend shelf life by preventing the oxidation of oils and fats.[1][2] While generally recognized as safe at low concentrations, prolonged exposure to BHT has raised health concerns, prompting regulatory bodies to establish maximum allowable levels in cosmetic formulations.[1] Consequently, accurate and reliable quantification of BHT in these products is crucial for consumer safety and regulatory adherence.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds like BHT. The use of an internal standard is essential for precise quantification, as it compensates for potential variations in sample injection volume, and analyte loss during sample preparation. A deuterated internal standard, such as BHT-d21, is the ideal choice for isotope dilution mass spectrometry (IDMS). Since it has nearly identical chemical and physical properties to the native analyte, it co-elutes chromatographically and experiences similar ionization and fragmentation, but is distinguishable by its mass-to-charge ratio. This ensures a highly accurate and precise measurement, minimizing the impact of matrix interference.
This application note provides a detailed protocol for the determination of BHT in cosmetics using GC-MS with BHT-d21 as an internal standard. The method is validated for its linearity, accuracy, precision, and sensitivity.
Materials and Reagents
-
Solvents: Hexane (HPLC grade), Dichloromethane (HPLC grade), Methanol (HPLC grade), Acetone (HPLC grade)
-
Standards:
-
Butylated Hydroxytoluene (BHT), >99% purity
-
Butylated Hydroxytoluene-d21 (BHT-d21), >98% isotopic purity
-
-
Reagents: Anhydrous Sodium Sulfate
-
Equipment:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Micropipettes
-
Volumetric flasks
-
GC vials with inserts
-
Experimental Protocols
Standard Solution Preparation
-
BHT Stock Solution (1000 µg/mL): Accurately weigh 100 mg of BHT standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
BHT-d21 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of BHT-d21 and dissolve it in 100 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the BHT stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each calibration standard with the BHT-d21 internal standard solution to a final concentration of 1 µg/mL.
Sample Preparation
-
Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample (cream, lotion, or oil) into a 15 mL centrifuge tube.
-
Spiking with Internal Standard: Add 100 µL of the 100 µg/mL BHT-d21 internal standard stock solution to the sample.
-
Extraction: Add 5 mL of a hexane:dichloromethane (1:3 v/v) solvent mixture to the centrifuge tube.
-
Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction of BHT.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic layer from the solid matrix.
-
Collection: Carefully transfer the supernatant (organic layer) to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected supernatant to remove any residual water.
-
Filtration and Transfer: Filter the dried extract through a 0.45 µm syringe filter into a GC vial for analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
BHT: m/z 205, 220
-
BHT-d21: m/z 222, 240
-
Results and Data Analysis
The concentration of BHT in the cosmetic samples is determined by constructing a calibration curve. The curve is generated by plotting the ratio of the peak area of the BHT quantification ion (m/z 205) to the peak area of the BHT-d21 internal standard quantification ion (m/z 222) against the concentration of the calibration standards. The BHT concentration in the unknown samples is then calculated using the regression equation of the calibration curve.
Method Validation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision.
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Calibration Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/g |
| Limit of Quantification (LOQ) | 0.1 µg/g |
| Accuracy (Recovery) | 95% - 105% |
| Precision (RSD) | < 5% |
Table 1. Summary of Method Validation Parameters.
Conclusion
The GC-MS method utilizing a deuterated internal standard described in this application note provides a reliable, accurate, and sensitive approach for the quantification of BHT in a variety of cosmetic products. The simple extraction procedure, combined with the precision of isotope dilution, makes this method highly suitable for routine quality control analysis and for ensuring compliance with regulatory standards for BHT in the cosmetics industry.
References
Application Notes and Protocols for the Analysis of Butylated Hydroxytoluene (BHT) using BHT-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and quantification of Butylated Hydroxytoluene (BHT) from various matrices, employing its deuterated analog, BHT-d3, as an internal standard for accurate and precise analysis. The use of an isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.
Introduction to BHT Analysis and the Role of BHT-d3
Butylated hydroxytoluene (BHT) is a synthetic phenolic antioxidant widely used in the food, pharmaceutical, and cosmetic industries to prevent oxidative degradation of products.[1] Monitoring BHT levels is crucial for regulatory compliance and to assess human exposure. The lipophilic nature of BHT necessitates efficient extraction from complex matrices such as biological fluids, tissues, and food products.
Isotope dilution mass spectrometry, utilizing a stable isotope-labeled internal standard like BHT-d3, offers superior accuracy and precision. BHT-d3 is chemically identical to BHT, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation. This co-elution allows for the correction of matrix effects and variations in extraction recovery, leading to more reliable quantification.
Quantitative Data Summary
The following tables summarize the performance of various sample preparation techniques for BHT analysis across different matrices. The data has been compiled from multiple validated methods and provides a comparative overview of expected recovery, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Performance of Liquid-Liquid Extraction (LLE) for BHT Analysis
| Matrix | Internal Standard | Analytical Method | Recovery (%) | LOD | LOQ |
| Edible Vegetable Oil | Not specified | HPLC | 90.6 | - | 0.30 µg/g |
| Mouse Blood | Not specified | HPLC-Fluorometry | >93 | - | - |
| Oils | Not specified | HPLC-Fluorometry | 98-99 | - | - |
| Chicken Meat | Internal Standard | GC/MS | 85.6 | - | - |
| Gouda Cheese | Internal Standard | GC/MS | 71.3 | - | - |
Table 2: Performance of Solid-Phase Extraction (SPE) for BHT Analysis
| Matrix | Internal Standard | Analytical Method | Recovery (%) | LOD | LOQ |
| Water | Not specified | GC/MS | ≥80 | 5 ng/L | - |
| Aqueous Food Simulants | Not specified | LC-DAD | 78-104 | - | <20 ng/mL |
| Indoor Dust & Sediment | Not specified | GC/MS | 71.1-118 | 0.02-0.34 ng/g | 0.08-1.14 ng/g |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of BHT from Human Plasma/Serum
This protocol describes the extraction of BHT from human plasma or serum using a liquid-liquid extraction procedure, with BHT-d3 as the internal standard, for subsequent analysis by LC-MS/MS.
Materials:
-
Human plasma or serum samples
-
BHT and BHT-d3 analytical standards
-
Acetonitrile (ACN), HPLC grade
-
Hexane, HPLC grade
-
Formic acid, LC-MS grade
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Thaw plasma/serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Spiking with Internal Standard:
-
To a 200 µL aliquot of plasma/serum in a microcentrifuge tube, add 10 µL of BHT-d3 working solution (e.g., 1 µg/mL in acetonitrile).
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 600 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Carefully transfer the supernatant to a clean tube.
-
Add 1 mL of hexane to the supernatant.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the upper hexane layer to a new tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Workflow for LLE of BHT from Plasma/Serum
Caption: Workflow for BHT extraction from plasma/serum using LLE.
Protocol 2: Solid-Phase Extraction (SPE) of BHT from Processed Food
This protocol outlines a solid-phase extraction method for isolating BHT from a complex food matrix, such as processed meat, using BHT-d3 as an internal standard, followed by GC-MS analysis.
Materials:
-
Processed food sample (e.g., sausage, deli meat)
-
BHT and BHT-d3 analytical standards
-
Hexane, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Homogenizer
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
GC-MS autosampler vials
Procedure:
-
Sample Homogenization and Spiking:
-
Weigh 2 g of the homogenized food sample into a centrifuge tube.
-
Add 100 µL of BHT-d3 working solution (e.g., 10 µg/mL in methanol).
-
Vortex for 30 seconds.
-
-
Initial Extraction:
-
Add 10 mL of hexane to the sample.
-
Homogenize for 2 minutes.
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Collect the hexane supernatant.
-
Repeat the extraction with another 10 mL of hexane and combine the supernatants.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Evaporate the combined hexane extracts to approximately 1 mL under a gentle stream of nitrogen.
-
Add 9 mL of deionized water to the concentrated extract to make a 10% organic solution.
-
Load the entire 10 mL sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of 40:60 (v/v) acetonitrile:water to remove polar interferences.
-
-
Elution:
-
Elute the BHT and BHT-d3 from the cartridge with 5 mL of acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of hexane.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to a GC-MS autosampler vial for analysis. (Derivatization may be required for improved chromatography, see section 4).
-
Workflow for SPE of BHT from Processed Food
References
Application Note: Choosing the Right Concentration of Butylated Hydroxytoluene-d3 (BHT-d3) as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylated hydroxytoluene (BHT) is a widely used synthetic antioxidant in the food, cosmetic, and pharmaceutical industries to prevent the oxidation of lipids and other sensitive components.[1][2] When performing quantitative analysis of analytes in complex matrices where BHT is present or in assays where lipid peroxidation is a concern, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and precise results. Butylated hydroxytoluene-d3 (BHT-d3) is the deuterium-labeled analog of BHT and serves as an ideal internal standard for these applications. Its chemical and physical properties are nearly identical to the unlabeled BHT, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.[3]
This application note provides a comprehensive guide on selecting the appropriate concentration of BHT-d3 as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). It includes detailed experimental protocols for optimizing the internal standard concentration and for sample analysis.
The Role of an Internal Standard in Quantitative Analysis
An internal standard (IS) is a compound of known concentration that is added to all samples, including calibrators, quality controls (QCs), and unknown samples, before sample processing.[3] The primary functions of an internal standard are to:
-
Correct for Variability: Compensate for variations that can occur during sample preparation (e.g., extraction efficiency), injection volume, chromatographic separation, and mass spectrometric ionization.
-
Improve Accuracy and Precision: By normalizing the analyte's signal to the IS's signal, the precision and accuracy of the quantitative results are significantly improved.
-
Mitigate Matrix Effects: In complex biological matrices, co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate results. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for effective correction.
General Considerations for Choosing the BHT-d3 Concentration
There is no single universal concentration for an internal standard; the optimal concentration depends on several factors, including the analytical method, the expected concentration range of the analyte, the sensitivity of the instrument, and the nature of the sample matrix. However, some general guidelines can be followed:
-
Mid-Range of Calibration Curve: A common practice is to select an internal standard concentration that falls within the middle of the calibration curve range of the analyte.[4] This ensures a consistent and reliable response across the analytical range.
-
Signal Intensity: The chosen concentration should produce a stable and reproducible signal that is well above the background noise but not so high that it causes detector saturation.
-
Analyte-to-IS Ratio: The peak area ratio of the analyte to the internal standard should ideally be close to 1:1 at the mid-point of the calibration curve to ensure optimal precision.
-
ICH M10 Guideline: The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides recommendations for internal standard use, including assessing the potential for cross-interference between the analyte and the internal standard.
Experimental Protocols
Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is critical for accurate quantification.
Protocol 1: Preparation of BHT-d3 Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a known amount of BHT-d3 (e.g., 10 mg).
-
Dissolve the BHT-d3 in a suitable solvent (e.g., methanol, acetonitrile, or acetone) in a volumetric flask (e.g., 10 mL) to obtain a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C or -80°C in an amber vial to protect it from light.
-
-
Working Internal Standard Solution:
-
Prepare a series of working internal standard solutions by serially diluting the stock solution with the appropriate solvent. The concentrations of these working solutions will be used to determine the optimal concentration for your assay.
-
For example, prepare working solutions at concentrations of 100 µg/mL, 10 µg/mL, 1 µg/mL, and 100 ng/mL.
-
Optimization of BHT-d3 Concentration
The following protocol outlines a systematic approach to determine the optimal concentration of BHT-d3 for a specific analytical method.
Protocol 2: Optimization of BHT-d3 Concentration
-
Prepare Samples:
-
Prepare at least three sets of blank matrix samples (e.g., plasma, urine, food extract).
-
Spike each set of blank matrix samples with a different concentration of the BHT-d3 working solution. A good starting point is to test concentrations across a range, for example, 10 ng/mL, 50 ng/mL, 100 ng/mL, and 500 ng/mL.
-
Also, prepare a set of blank matrix samples without any internal standard to assess for potential interferences.
-
-
Sample Preparation:
-
Process the spiked samples using your established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
Instrumental Analysis:
-
Analyze the processed samples using your LC-MS or GC-MS method.
-
-
Data Evaluation:
-
Peak Area and Shape: Evaluate the peak area and shape of the BHT-d3 at each concentration. The peak should be symmetrical and have a sufficient signal-to-noise ratio (S/N > 10).
-
Reproducibility: Calculate the coefficient of variation (%CV) of the BHT-d3 peak area across the replicate injections for each concentration. A lower %CV indicates better reproducibility.
-
Linearity: Prepare a calibration curve for the analyte of interest using the selected BHT-d3 concentration. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Matrix Effects: Assess the matrix effect by comparing the BHT-d3 response in the spiked matrix samples to the response in a neat solution. The internal standard should effectively compensate for any observed ion suppression or enhancement.
-
Table 1: Example Data for BHT-d3 Concentration Optimization
| BHT-d3 Concentration (ng/mL) | Mean Peak Area | %CV (n=6) | Signal-to-Noise Ratio (S/N) |
| 10 | 5,234 | 8.5 | 15 |
| 50 | 28,910 | 4.2 | 85 |
| 100 | 55,678 | 2.1 | 170 |
| 500 | 285,432 | 1.8 | 850 (Potential for detector saturation) |
Based on this hypothetical data, a concentration of 100 ng/mL would be a suitable choice as it provides a strong signal, good reproducibility, and is less likely to cause detector saturation compared to 500 ng/mL.
Sample Analysis Protocol (LC-MS/MS Example)
This protocol provides a general workflow for the quantitative analysis of an analyte in a biological matrix using BHT-d3 as an internal standard.
Protocol 3: Quantitative Analysis using BHT-d3 Internal Standard (LC-MS/MS)
-
Sample Preparation:
-
To 100 µL of each sample (calibrator, QC, or unknown), add 10 µL of the optimized BHT-d3 working solution (e.g., 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation of the analyte and BHT-d3 from matrix components.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for both the analyte and BHT-d3.
-
-
Data Processing:
-
Integrate the peak areas of the analyte and BHT-d3.
-
Calculate the peak area ratio (analyte peak area / BHT-d3 peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators.
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
-
Visualizations
Caption: Workflow for optimizing BHT-d3 internal standard concentration.
Caption: General workflow for sample analysis using BHT-d3 internal standard.
Conclusion
The selection of an appropriate concentration for the this compound internal standard is a critical step in the development of robust and reliable quantitative analytical methods. By following a systematic optimization protocol and considering the factors outlined in this application note, researchers can ensure the generation of high-quality data. The use of a stable isotope-labeled internal standard like BHT-d3 is a powerful tool to overcome the challenges associated with the analysis of complex samples, ultimately leading to more accurate and precise results in research, and drug development.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. HOW TO CHOOSE APPROPRATE CONCENTRION FOR INTERNAL STANDARD? - Chromatography Forum [chromforum.org]
Application of BHT-d3 in Environmental Sample Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of deuterated butylated hydroxytoluene (BHT-d3) as an internal standard in the quantitative analysis of BHT in environmental samples. The use of an isotope-labeled internal standard like BHT-d3 is a robust technique to improve the accuracy and precision of analytical measurements by correcting for matrix effects and variations during sample preparation and instrumental analysis.[1] This is particularly crucial when dealing with complex environmental matrices such as water, soil, and sediment.
Quantitative Data Summary
The following table summarizes the performance of analytical methods for the determination of BHT in various environmental samples. While specific recovery data for BHT-d3 is not extensively reported (as it is used for correction), the recovery of native BHT, along with limits of detection (LOD) and quantification (LOQ), demonstrates the effectiveness of the methodologies.
| Matrix | Analytical Method | Extraction Method | Analyte | Recovery (%) | LOD | LOQ | Reference |
| River, Ground, Rain, Drinking Water | GC/MS | Solid Phase Extraction (SPE) | BHT | ≥ 80% | 5 ng/L | - | [2][3] |
| River, Ground, Rain, Drinking Water | GC/MS | Solid Phase Extraction (SPE) | BHT-CHO | ≥ 80% | 16 ng/L | - | [2][3] |
| Indoor Dust & Sediment | GC-MS | Ultrasonic Extraction | BHT & transformation products | 71.1 - 118% | 0.02 - 0.34 ng/g | 0.08 - 1.14 ng/g | |
| Chewing Gum (complex solid matrix) | GC/MS | Solvent Extraction | BHT | > 80% | - | - |
Experimental Protocols
The following are detailed protocols for the analysis of BHT in water and soil/sediment samples using BHT-d3 as an internal standard.
Protocol 1: Analysis of BHT in Water Samples
This protocol is based on solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS).
1. Materials and Reagents
-
BHT standard solution (100 µg/mL in methanol)
-
BHT-d3 internal standard solution (10 µg/mL in methanol)
-
Methanol, Acetone, Dichloromethane (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Nitrogen gas (high purity)
-
Glassware (volumetric flasks, pipettes, vials)
2. Sample Preparation and Extraction
-
Collect a 1 L water sample in a pre-cleaned amber glass bottle.
-
Acidify the sample to pH 2 with HCl.
-
Spike the sample with a known amount of BHT-d3 internal standard solution (e.g., 100 ng, resulting in a concentration of 100 ng/L).
-
Condition the SPE cartridge by passing 5 mL of dichloromethane, 5 mL of acetone, 5 mL of methanol, and 10 mL of deionized water (pH 2) sequentially.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.
-
After loading, wash the cartridge with 10 mL of deionized water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elute the analytes with 10 mL of dichloromethane.
-
Dry the eluate by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp 1: 10 °C/min to 180 °C
-
Ramp 2: 5 °C/min to 280 °C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
BHT: m/z 205, 220
-
BHT-d3: (adjust based on the specific deuterated standard used, e.g., for BHT-d21, monitor appropriate ions)
-
4. Quantification Create a calibration curve using standard solutions of BHT at different concentrations, with each standard containing the same concentration of BHT-d3 as the samples. The concentration of BHT in the samples is calculated based on the ratio of the peak area of BHT to the peak area of BHT-d3.
Protocol 2: Analysis of BHT in Soil and Sediment Samples
This protocol is based on ultrasonic extraction followed by GC-MS.
1. Materials and Reagents
-
BHT standard solution (100 µg/mL in acetone)
-
BHT-d3 internal standard solution (10 µg/mL in acetone)
-
Hexane, Dichloromethane (HPLC grade)
-
Anhydrous sodium sulfate
-
Activated copper granules (for sulfur removal)
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath
-
Rotary evaporator or nitrogen evaporator
2. Sample Preparation and Extraction
-
Homogenize the soil/sediment sample and air-dry it to a constant weight.
-
Weigh 10 g of the dried sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of BHT-d3 internal standard solution (e.g., 100 ng).
-
Add 20 mL of a hexane:dichloromethane (1:1, v/v) mixture to the tube.
-
Extract the sample in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction (steps 4-7) two more times, combining the supernatants.
-
If sulfur is expected to be present (common in sediments), add activated copper granules to the combined extract and stir for at least 1 hour to remove elemental sulfur.
-
Dry the extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
3. GC-MS Analysis Follow the same GC-MS parameters as described in Protocol 1.
4. Quantification Follow the same quantification procedure as described in Protocol 1.
Visualizations
Experimental Workflow for BHT Analysis
Caption: Workflow for BHT analysis using BHT-d3 internal standard.
References
Application Notes and Protocols for the Use of Butylated Hydroxytoluene-d3 in Pharmaceutical Quality Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Butylated hydroxytoluene-d3 (BHT-d3) as an internal standard in the quality control of pharmaceutical products. The use of a deuterated standard like BHT-d3 is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), offering enhanced accuracy and precision in the quantification of Butylated Hydroxytoluene (BHT), a common antioxidant in pharmaceutical formulations.[1]
Introduction: The Role of BHT and the Need for a Robust Analytical Standard
Butylated hydroxytoluene (BHT) is a synthetic antioxidant widely incorporated into pharmaceutical formulations to prevent the oxidative degradation of active pharmaceutical ingredients (APIs) and excipients.[2][3] Its presence and concentration must be carefully controlled to ensure product stability and safety.[4]
Quantitative analysis of BHT in complex pharmaceutical matrices can be challenging due to matrix effects, which can suppress or enhance the analyte signal in mass spectrometry.[5] The use of a stable isotope-labeled internal standard (SIL-IS), such as BHT-d3, is the gold standard for mitigating these effects. BHT-d3, being chemically identical to BHT but with a different mass, co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction and highly accurate quantification.
Data Presentation: Performance Comparison
The use of BHT-d3 as an internal standard significantly improves the performance of analytical methods for BHT quantification in pharmaceutical quality control. The following tables summarize the expected performance characteristics of an LC-MS/MS method with and without the use of BHT-d3.
Table 1: Method Validation Parameters for BHT Quantification
| Parameter | Method without Internal Standard | Method with BHT-d3 Internal Standard |
| Linearity (r²) | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 0.0015 µg/mL | 0.0013 µg/mL |
| Limit of Quantification (LOQ) | 0.0045 µg/mL | 0.0039 µg/mL |
| Precision (%RSD) | < 5% | < 1.5% |
| Accuracy (% Recovery) | 90-110% | 98.8-104.8% |
Table 2: Impact of Internal Standard on Method Robustness
| Parameter | Method without Internal Standard | Method with BHT-d3 Internal Standard |
| Matrix Effect (%CV) | 15-25% | < 5% |
| Injection Volume Variability | High | Low |
| Instrumental Drift | High | Low |
Experimental Protocols
This section provides detailed protocols for the quantification of BHT in a solid oral dosage form (tablet) using BHT-d3 as an internal standard, employing LC-MS/MS.
Materials and Reagents
-
Butylated Hydroxytoluene (BHT) reference standard
-
This compound (BHT-d3) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Pharmaceutical tablets containing BHT
Preparation of Solutions
-
BHT Stock Solution (1 mg/mL): Accurately weigh 10 mg of BHT reference standard and dissolve in 10 mL of methanol.
-
BHT-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of BHT-d3 and dissolve in 10 mL of methanol.
-
BHT Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the BHT stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 0.005 to 1 µg/mL.
-
BHT-d3 Working Internal Standard Solution (10 µg/mL): Dilute the BHT-d3 stock solution with the same diluent.
Sample Preparation
-
Accurately weigh and crush a representative number of tablets to obtain a fine powder.
-
Accurately weigh a portion of the powdered tablets equivalent to a single dose into a volumetric flask.
-
Add a known volume of the BHT-d3 working internal standard solution.
-
Add a suitable extraction solvent (e.g., a mixture of acetonitrile and water) to the flask.
-
Sonicate the mixture for 15-20 minutes to ensure complete extraction of BHT.
-
Dilute the solution to the mark with the extraction solvent and mix thoroughly.
-
Centrifuge a portion of the solution to pellet any undissolved excipients.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
Table 3: LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | BHT: [M-H]⁻ → specific product ionBHT-d3: [M-H]⁻ → specific product ion |
| Collision Energy | Optimized for each transition |
Data Analysis and Quantification
-
Integrate the peak areas for both BHT and BHT-d3 for all standards and samples.
-
Calculate the peak area ratio (BHT peak area / BHT-d3 peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the BHT working standards.
-
Determine the concentration of BHT in the tablet samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the key workflows and relationships in the use of BHT-d3 for pharmaceutical quality control.
Caption: Experimental workflow for the quantification of BHT in pharmaceutical tablets.
Caption: Logical relationship of how BHT-d3 corrects for analytical variability.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of BHT in pharmaceutical quality control. This approach effectively mitigates matrix effects and other sources of analytical variability, leading to highly accurate and precise results. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and validating analytical methods for antioxidant quantification in pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. Spectrofluorimetric determination of butylated hydroxytoluene and butylated hydroxyanisole in their combined formulation: application to butylated hydroxyanisole residual analysis in milk and butter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Phenolic Antioxidants Using a Deuterated Internal Standard
Introduction
Phenolic compounds are a diverse group of secondary metabolites in plants that exhibit significant antioxidant properties. Their analysis is crucial in various fields, including food science, environmental monitoring, and pharmaceutical development, due to their roles in health and disease.[1][2] Accurate quantification of these compounds in complex matrices is challenging due to matrix effects and variations during sample preparation.[3][4] Isotope dilution mass spectrometry (IDMS) employing deuterated internal standards is the gold standard for accurate and precise quantification.[3]
This application note provides a detailed protocol for the analysis of phenolic antioxidants in various matrices using a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, which is chemically identical to the analyte, allows for the correction of sample loss during preparation and instrumental variability, leading to highly reliable data.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It involves the addition of a known amount of an isotopically labeled (e.g., deuterated) analogue of the analyte to the sample at the beginning of the analytical process. The deuterated internal standard and the native analyte behave almost identically during extraction, cleanup, and chromatographic separation. By measuring the ratio of the signal from the native analyte to that of the deuterated internal standard using a mass spectrometer, the concentration of the analyte can be determined with high accuracy, as this ratio remains constant regardless of sample losses.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocols
This section details a general protocol for the analysis of phenolic antioxidants in a given matrix. Optimization of specific parameters may be required depending on the analytes of interest and the sample matrix.
Materials and Reagents
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, and formic acid.
-
Standards: Analytical standards of the target phenolic antioxidants and their corresponding deuterated internal standards.
-
Chemicals: Sodium sulfite (for dechlorinating water samples).
-
Solid Phase Extraction (SPE) Cartridges: Appropriate SPE cartridges for the target analytes (e.g., polystyrene-divinylbenzene).
Sample Preparation
3.2.1. Water Samples
-
Dechlorination: If the sample contains residual chlorine, add 40-50 mg of sodium sulfite per liter of sample and stir.
-
Spiking: Add a known amount of the deuterated internal standard solution to the water sample.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions. A common procedure involves washing with methylene chloride, followed by methanol, and then reagent water.
-
Load the sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 10-15 mL/min).
-
Wash the cartridge with reagent water to remove interfering substances.
-
Dry the cartridge by passing air or nitrogen through it.
-
-
Elution: Elute the retained analytes and the internal standard from the SPE cartridge using a suitable organic solvent (e.g., methylene chloride or acetonitrile).
-
Concentration: Concentrate the eluate to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.
3.2.2. Solid Samples (e.g., Soil, Plant Tissue)
-
Homogenization: Homogenize the solid sample to ensure uniformity.
-
Spiking: Add a known amount of the deuterated internal standard solution to a subsample of the homogenized material.
-
Extraction:
-
Add an appropriate extraction solvent (e.g., methanol, acetonitrile, or a mixture) to the spiked sample.
-
Employ a suitable extraction technique such as ultrasonication, reflux, or enzymatic extraction.
-
Centrifuge the sample to separate the solid material from the extract.
-
Repeat the extraction process multiple times for complete recovery.
-
-
Cleanup (if necessary): The combined extracts may require further cleanup using SPE, similar to the procedure for water samples.
-
Concentration: Concentrate the final extract to a desired volume before LC-MS/MS analysis.
Caption: Sample preparation workflows for water and solid matrices.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol is typically employed.
-
Injection Volume: Inject a small volume (e.g., 5 µL) of the prepared sample extract.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for phenolic compounds, operated in either positive or negative ion mode.
-
Analysis Mode: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.
-
MRM Transitions: Optimize the precursor and product ion transitions for each native analyte and its corresponding deuterated internal standard.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the native analyte and the deuterated internal standard.
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for all samples, calibration standards, and quality controls.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Concentration Determination: Determine the concentrations of the phenolic antioxidants in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of phenolic compounds using a deuterated internal standard with LC-MS/MS. These values are illustrative and may vary depending on the specific analyte, matrix, instrumentation, and laboratory conditions.
| Parameter | Typical Range | Reference(s) |
| Limit of Detection (LOD) | 0.01 - 9.84 µg/kg | |
| Limit of Quantitation (LOQ) | 0.03 - 32.8 µg/kg | |
| Linear Range | 0.1 - 800 µg/L | |
| Recovery | 85 - 115% | (Implied) |
| Precision (RSD) | < 15% | (Implied) |
Conclusion
The use of a deuterated internal standard in conjunction with LC-MS/MS provides a robust and reliable method for the quantitative analysis of phenolic antioxidants in a variety of complex matrices. This approach effectively compensates for matrix effects and procedural variations, ensuring high accuracy and precision. The detailed protocol and performance data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of these important compounds.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Butylated Hydroxytoluene-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Butylated hydroxytoluene (BHT) and its deuterated analog, BHT-d3, to mitigate matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis and how do they impact my results?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative results. Endogenous components in biological fluids, such as phospholipids, are a common cause of these effects.
Q2: How can Butylated Hydroxytoluene (BHT) help in managing matrix effects?
A2: BHT is a potent antioxidant. Its primary role in sample analysis is to prevent the oxidative degradation of labile analytes during sample collection, storage, and preparation. By preventing the formation of oxidation products, BHT helps to:
-
Stabilize the Analyte: Ensuring that the measured concentration reflects the true initial concentration in the sample.
-
Reduce Matrix Variability: Analyte degradation can introduce variability in the sample matrix, which can lead to inconsistent matrix effects. By stabilizing the analyte, BHT contributes to a more consistent and predictable matrix, thereby indirectly mitigating a source of analytical variability.
Q3: What is Butylated hydroxytoluene-d3 (BHT-d3) and how is it used?
A3: BHT-d3 is a stable isotope-labeled (SIL) version of BHT, where three hydrogen atoms on the methyl group have been replaced with deuterium. Its primary and most established use is as an internal standard (IS) for the accurate quantification of BHT itself. Because BHT-d3 is chemically identical to BHT, it co-elutes and experiences the same degree of ion suppression or enhancement, allowing for effective normalization of the signal.
Q4: Can BHT-d3 be used as a surrogate internal standard for other analytes to correct for matrix effects?
A4: The use of BHT-d3 as a surrogate (or "universal") internal standard for analytes other than BHT is not a widely documented or validated practice. While the concept of using an antioxidant SIL-IS to create a more stable and consistent analytical environment is intriguing, there are significant challenges:
-
Co-elution: For an internal standard to effectively correct for matrix effects, it must co-elute perfectly with the analyte of interest. It is unlikely that BHT-d3 will co-elute with a wide range of different analytes.
-
Differential Matrix Effects: If the analyte and BHT-d3 do not co-elute, they will be exposed to different matrix components as they enter the mass spectrometer, leading to differential matrix effects and inaccurate quantification.[1]
Therefore, while BHT can be added to all samples (including blanks, standards, and unknowns) to stabilize the matrix, the use of BHT-d3 as a surrogate internal standard for other analytes should be approached with caution and would require extensive validation. The gold standard remains the use of a SIL-IS that is a direct analog of the analyte of interest.[2]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy despite the addition of BHT.
| Potential Cause | Troubleshooting Steps |
| Incomplete Mixing of BHT | Ensure thorough vortexing of the sample after the addition of the BHT stock solution to ensure its complete dissolution and distribution. |
| Analyte Instability (Non-Oxidative) | BHT will only prevent oxidative degradation. Consider other degradation pathways such as hydrolysis and investigate the need for other stabilizers or pH adjustment.[3] |
| Insufficient BHT Concentration | The concentration of BHT may not be sufficient to quench oxidative processes in highly complex or peroxidized matrices. Consider optimizing the BHT concentration. |
| Matrix Effects Unrelated to Oxidation | BHT does not directly counteract ion suppression from co-eluting matrix components like phospholipids. Improve sample preparation (e.g., using solid-phase extraction) or optimize chromatography to separate the analyte from interfering matrix components.[4][5] |
Issue 2: Inconsistent internal standard (BHT-d3) response when analyzing BHT.
| Potential Cause | Troubleshooting Steps |
| Precipitation of BHT-d3 | BHT and its deuterated analog have low aqueous solubility. Ensure the final concentration of the organic solvent in the sample is sufficient to maintain its solubility. |
| Inaccurate Spiking of BHT-d3 | Verify the concentration and stability of the BHT-d3 spiking solution. Ensure accurate and consistent addition to all samples. |
| Carryover | BHT can be "sticky" and prone to carryover in the LC system. Optimize the autosampler wash procedure and inject blank samples after high-concentration samples to assess for carryover. |
Experimental Protocols
Protocol 1: Addition of BHT to Plasma/Serum Samples for Analyte Stabilization
This protocol is adapted from established methods for preventing lipid peroxidation in biological samples.
Objective: To prepare plasma or serum samples with BHT to achieve a final concentration of 100 µM, minimizing analyte degradation due to oxidation.
Materials:
-
Butylated hydroxytoluene (BHT)
-
Ethanol (EtOH), HPLC grade
-
Phosphate-buffered saline (PBS)
-
Plasma or serum samples
-
Low retention siliconized microcentrifuge tubes
-
Vortex mixer
-
Argon or Nitrogen gas
Procedure:
-
Preparation of 1000x BHT Stock Solution (100 mM in EtOH):
-
Dissolve 220.35 mg of BHT in 10 mL of ethanol.
-
Aliquot into low retention siliconized microcentrifuge tubes and store at -20°C.
-
-
Preparation of 100x BHT Working Solution (10 mM in PBS):
-
In a fresh tube, add 5 µL of the 1000x BHT stock solution to 45 µL of PBS.
-
Vortex briefly to mix. This working solution should be prepared fresh.
-
-
Addition of BHT to Plasma/Serum:
-
For every 100 µL of plasma or serum, add 1 µL of the 100x BHT working solution.
-
Vortex the sample briefly to ensure thorough mixing.
-
Perform a brief centrifugation to collect the sample at the bottom of the tube.
-
-
Sample Storage:
-
Overlay the sample with Argon or Nitrogen gas to displace oxygen.
-
Seal the tube securely.
-
Store samples at -80°C until analysis.
-
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol describes the post-extraction spike method to quantify the extent of ion suppression or enhancement.
Objective: To determine the Matrix Factor (MF) for an analyte and assess the effectiveness of an internal standard in compensating for matrix effects.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the analyte and IS into the extracted matrix supernatant before the final evaporation and reconstitution step.
-
Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank biological matrix before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and IS-Normalized Matrix Factor:
-
Matrix Factor (MF):
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor:
-
A value close to 1.0 indicates effective compensation for matrix effects by the internal standard.
-
-
Quantitative Data Summary
The following table summarizes hypothetical data from a matrix effect experiment to illustrate the concepts described in Protocol 2.
| Parameter | Analyte A | Analyte A with BHT Addition | Analyte B | Analyte B with BHT Addition | Interpretation |
| Mean Peak Area (Set A - Neat) | 850,000 | 855,000 | 920,000 | 925,000 | Reference response in a clean solution. |
| Mean Peak Area (Set B - Post-Spiked) | 425,000 | 684,000 | 1,288,000 | 1,110,000 | Response in the presence of matrix components. |
| Matrix Factor (MF) | 0.50 | 0.80 | 1.40 | 1.20 | Analyte A suffers from ion suppression, which is partially mitigated by BHT. Analyte B experiences ion enhancement, which is slightly reduced with BHT. |
| IS-Normalized MF | 0.98 | 1.01 | 1.02 | 0.99 | A suitable stable isotope-labeled internal standard effectively compensates for both ion suppression and enhancement. |
Visualizations
Caption: Workflow for incorporating BHT into sample preparation.
Caption: Decision tree for troubleshooting analytical issues.
References
Technical Support Center: Butylated Hydroxytoluene-d3 (BHT-d3) Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor peak shape during the analysis of Butylated hydroxytoluene-d3 (BHT-d3).
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues you may encounter during your experiments, helping you diagnose and resolve problems with BHT-d3 peak shape in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Poor Peak Shape in Gas Chromatography (GC)
Q1: My BHT-d3 peak is tailing in my GC analysis. What are the likely causes and how can I fix it?
Peak tailing for BHT-d3, a phenolic antioxidant, is often due to active sites within the GC system. Here’s a systematic approach to troubleshooting:
-
Active Sites in the Inlet: The liner and seals in the GC inlet are common sources of activity.
-
Solution: Replace the inlet liner with a new, deactivated (silylated) liner. Consider using a liner with deactivated glass wool, which can help trap non-volatile residues and promote better sample volatilization. Also, ensure you are using high-quality, low-bleed septa.[1]
-
-
Column Contamination or Degradation: Over time, the stationary phase at the beginning of the column can degrade or become contaminated with sample matrix components.
-
Solution: Trim the front end of the column (typically 10-20 cm) to remove the contaminated section.[1] If tailing persists after trimming, the column may need to be replaced.
-
-
Improper Column Installation: A poorly cut or installed column can create dead volume and turbulence, leading to peak tailing.
-
Solution: Ensure the column is cut cleanly at a 90-degree angle. Install the column according to the manufacturer's instructions for your specific GC inlet to ensure the correct insertion depth.[1]
-
-
Chemical Interactions: The phenolic hydroxyl group of BHT-d3 can interact with active sites.
-
Solution: While derivatization is an option to block the active hydroxyl group, optimizing the inertness of the flow path is often sufficient.
-
Q2: I am observing peak fronting for BHT-d3 in my GC analysis. What could be the cause?
Peak fronting is less common than tailing for phenolic compounds but can occur under certain conditions:
-
Column Overload: Injecting too much of the analyte can saturate the column, leading to fronting.
-
Solution: Reduce the injection volume or dilute the sample. If using a splitless injection, you may need to switch to a split injection or increase the split ratio.
-
-
Incompatible Sample Solvent: If the sample solvent is not compatible with the stationary phase, it can cause peak distortion.
-
Solution: Dissolve the BHT-d3 standard and samples in a solvent that is compatible with the column's stationary phase (e.g., hexane or isooctane for non-polar columns).
-
dot
Poor Peak Shape in High-Performance Liquid Chromatography (HPLC)
Q3: My BHT-d3 peak is tailing in my reversed-phase HPLC analysis. What are the common causes and solutions?
Peak tailing in HPLC is often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Secondary Silanol Interactions: The phenolic group of BHT-d3 can interact with residual silanol groups on the silica-based stationary phase.
-
Solution: Use a modern, high-purity, end-capped C18 or C8 column to minimize exposed silanols. Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol groups and reduce these interactions.[2]
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing.
-
Solution: For phenolic compounds, a lower pH (around 2.5-3.5) is generally recommended to keep the silanol groups protonated and reduce interactions.[3]
-
-
Column Contamination/Void: Accumulation of contaminants or the formation of a void at the column inlet can distort peak shape.
-
Solution: Flush the column with a strong solvent. If this doesn't resolve the issue, try reversing the column (if permissible by the manufacturer) and flushing. If a void is suspected, the column may need to be replaced.
-
-
Co-eluting Impurities: An impurity eluting very close to the BHT-d3 peak can give the appearance of tailing.
-
Solution: Adjust the mobile phase composition or gradient to improve resolution.
-
Q4: I am observing peak fronting for BHT-d3 in my HPLC run. What should I investigate?
Peak fronting in HPLC is typically caused by sample overload or solvent mismatch.
-
Sample Overload: Injecting too high a concentration of BHT-d3 can saturate the stationary phase.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it will cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the BHT-d3 standard and samples in the initial mobile phase. If a different solvent must be used, ensure it is of similar or weaker elution strength than the mobile phase.
-
dot
Frequently Asked Questions (FAQs)
Q5: Is BHT-d3 prone to peak tailing?
Yes, as a phenolic compound, BHT-d3 can exhibit peak tailing, particularly in reversed-phase HPLC due to interactions with residual silanol groups on the column packing material. In GC, interactions with active sites in the inlet or on the column can also cause tailing.
Q6: Can the use of a guard column affect the peak shape of BHT-d3?
A guard column can impact peak shape. If the guard column becomes contaminated or develops a void, it can cause peak distortion for all analytes, including BHT-d3. However, a properly functioning guard column can protect the analytical column and prolong its life, ultimately preserving good peak shape.
Q7: How does temperature affect the peak shape of BHT-d3?
In GC, the inlet and oven temperatures are critical for proper volatilization and chromatography. An inlet temperature that is too low can lead to broad, tailing peaks. In HPLC, increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics. However, excessively high temperatures should be avoided to prevent analyte degradation.
Q8: What are typical acceptance criteria for BHT peak shape in a validated method?
In regulated environments, the peak tailing factor (Tf) or asymmetry factor (As) is used to quantify peak shape. A typical acceptance criterion is a tailing factor of less than 2.0. For optimal performance, a tailing factor between 0.9 and 1.2 is often desired.
Data Presentation
The following tables summarize quantitative data related to the analysis of BHT, which is chemically analogous to BHT-d3.
Table 1: Effect of HPLC Column and Mobile Phase on BHT Peak Shape
| Column Type | Mobile Phase | Tailing Factor | Theoretical Plates | Reference |
| ACE-C18 (250 x 4.6 mm, 5 µm) | Water:Methanol (5:95 v/v) | 1.1 | 12059 | |
| Alltima C18 (250 x 4.6 mm, 5 µm) | Water:Methanol (20:80 v/v) | >1.5 (merged with excipient) | N/A |
Table 2: GC and HPLC Method Parameters for BHT Analysis
| Parameter | GC Method | HPLC Method |
| Column | Capillary column (e.g., DB-5ms) | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase/Carrier Gas | Helium or Hydrogen | Acetonitrile/Water or Methanol/Water with acidic modifier |
| Flow Rate | 1-2 mL/min | 0.8-1.5 mL/min |
| Temperature Program (GC) | e.g., 100°C hold for 1 min, ramp to 250°C at 15°C/min | Isothermal (e.g., 45°C) or Gradient |
| Detector | Mass Spectrometer (MS) | UV (e.g., 280 nm) or MS |
Experimental Protocols
Below are detailed methodologies for the analysis of BHT/BHT-d3 by GC-MS and HPLC-UV.
Protocol 1: GC-MS Analysis of BHT-d3
This protocol is a general guideline for the quantitative analysis of BHT-d3 and can be adapted for various sample matrices.
-
Sample Preparation:
-
Accurately weigh the sample into a vial.
-
If BHT-d3 is to be used as an internal standard, spike the sample with a known amount of BHT standard. If BHT-d3 is the analyte, use a suitable internal standard (e.g., diphenylamine).
-
Extract the sample with a suitable solvent (e.g., hexane, isooctane, or acetonitrile).
-
Vortex or sonicate to ensure thorough extraction.
-
Centrifuge to separate the solid and liquid phases.
-
Transfer the supernatant to a clean autosampler vial.
-
-
GC-MS Conditions:
-
GC System: Agilent GC-MS or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for BHT-d3 (and BHT if applicable).
-
-
Quantification:
-
Create a calibration curve by analyzing a series of standards of known concentrations.
-
Calculate the concentration of BHT-d3 in the samples based on the peak area response relative to the internal standard.
-
Protocol 2: HPLC-UV Analysis of BHT-d3
This protocol outlines a reversed-phase HPLC method for the quantification of BHT-d3.
-
Sample Preparation:
-
Accurately weigh the sample into a volumetric flask.
-
Dissolve and dilute the sample to the mark with the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter into an autosampler vial.
-
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ACE-C18 (250 x 4.6 mm, 5 µm) or equivalent end-capped C18 column.
-
Mobile Phase: A mixture of water with 0.1% formic acid (Solvent A) and methanol (Solvent B) in a ratio of 5:95 (v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 45°C.
-
Detector: UV detector at 280 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a series of BHT-d3 standard solutions of known concentrations in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of BHT-d3 in the samples from the calibration curve.
-
References
Troubleshooting low recovery of BHT-d3 in sample extraction
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the low recovery of the deuterated internal standard, Butylated Hydroxytoluene-d3 (BHT-d3), during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is BHT-d3 and why is its recovery important?
BHT-d3 is the deuterated form of Butylated Hydroxytoluene (BHT), a synthetic antioxidant commonly used as an internal standard (IS) in analytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS). As a stable isotope-labeled internal standard (SIL-IS), it is chemically almost identical to the non-labeled BHT analyte. Consistent and high recovery of BHT-d3 is crucial as it is added to a sample at a known concentration to correct for the loss of the analyte during sample preparation and to account for matrix effects during analysis. Low or variable recovery of BHT-d3 can compromise the accuracy and precision of the quantitative results.
Q2: What are the common causes of low BHT-d3 recovery?
Low recovery of BHT-d3 can be attributed to several factors throughout the analytical workflow:
-
Sample Preparation: Issues during extraction, such as the choice of an inappropriate solvent, non-optimal pH, or the formation of emulsions in liquid-liquid extraction (LLE). In solid-phase extraction (SPE), problems can arise from incorrect sorbent selection, insufficient conditioning, or improper elution.
-
Analyte Instability: BHT-d3, like BHT, can be susceptible to degradation due to factors like heat, light, and oxidizing agents.[1][2]
-
Volatility: BHT is a volatile compound, and significant loss can occur during solvent evaporation steps if not performed under controlled conditions.
-
Adsorption: BHT-d3 can adsorb to the surfaces of laboratory equipment, such as plastic tubes and pipette tips, leading to loss.[3][4][5]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, serum) can interfere with the extraction process or the ionization of BHT-d3 in the mass spectrometer.
Q3: How can I investigate the cause of low BHT-d3 recovery?
A systematic approach is essential. It is recommended to perform a step-by-step evaluation of your sample preparation procedure. This can be done by analyzing the sample at each stage of the extraction process (e.g., after protein precipitation, after liquid-liquid extraction, after evaporation) to pinpoint where the loss is occurring.
Troubleshooting Guides
Guide 1: Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice | Select a solvent that is immiscible with the sample matrix and in which BHT-d3 has high solubility. Common solvents for BHT extraction include hexane, ethyl acetate, and methyl tert-butyl ether (MTBE). |
| Non-optimal pH | Adjust the pH of the aqueous sample to suppress the ionization of the phenolic hydroxyl group of BHT-d3, thereby increasing its partitioning into the organic solvent. For phenolic compounds, a slightly acidic pH is generally preferred. |
| Emulsion Formation | To break emulsions, try adding salt (salting-out effect), centrifuging at a higher speed or for a longer duration, or using a gentle mixing technique (e.g., slow inversion instead of vigorous vortexing). |
| Insufficient Phase Separation | Ensure complete separation of the aqueous and organic layers before collecting the organic phase. Centrifugation can aid in achieving a clean separation. |
| Incomplete Extraction | Perform multiple extractions with fresh aliquots of the organic solvent to improve recovery. Three extractions are often sufficient to achieve good recovery. |
Guide 2: Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Recommended Solution |
| Incorrect Sorbent Selection | For a nonpolar compound like BHT-d3, a reversed-phase sorbent (e.g., C18, polymeric sorbent) is typically used. |
| Insufficient Conditioning/Equilibration | Ensure the sorbent is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with the loading buffer to ensure proper interaction with BHT-d3. |
| Sample Breakthrough during Loading | If BHT-d3 is found in the flow-through, the loading conditions need to be optimized. This could involve adjusting the pH of the sample, diluting the sample to reduce matrix effects, or using a slower flow rate. |
| Analyte Loss during Washing | If BHT-d3 is detected in the wash eluate, the wash solvent may be too strong. Use a weaker wash solvent (e.g., a lower percentage of organic solvent) to remove interferences without eluting the analyte. |
| Incomplete Elution | If BHT-d3 remains on the sorbent after elution, the elution solvent is likely too weak. Increase the strength of the elution solvent (e.g., a higher percentage of a strong organic solvent like methanol or acetonitrile) or use a larger volume of the elution solvent. |
Quantitative Data Summary
The following tables summarize typical recovery data for BHT from various studies. While this data is for the non-deuterated form, it provides a valuable reference for what to expect for BHT-d3 recovery.
Table 1: Recovery of BHT using Different Extraction Methods
| Extraction Method | Matrix | Solvent(s) | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction | Personal Care Products | Acetonitrile/Water | 83.2 - 108.9 | |
| Solid-Phase Extraction | Water | Methanol | 67.9 - 99.6 | |
| Homogeneous Liquid-Liquid Microextraction | Water | N,N-dimethyl-p-toluidine | 86.8 - 117.1 | |
| RP-HPLC | Pharmaceutical Formulation | Methanol/Water | 98.8 - 104.8 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of BHT-d3 from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Preparation: To 1 mL of plasma in a polypropylene tube, add a known amount of BHT-d3 internal standard solution.
-
Protein Precipitation: Add 2 mL of cold acetonitrile to the plasma sample. Vortex for 30 seconds to precipitate proteins. Centrifuge at 4000 rpm for 10 minutes.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean glass tube. Add 5 mL of hexane. Vortex for 1 minute.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer (hexane) to a new tube.
-
Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction of BHT-d3 from an Aqueous Sample
This protocol is a general guideline and should be optimized based on the specific SPE cartridge and sample matrix.
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load the aqueous sample containing BHT-d3 onto the SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the BHT-d3 from the cartridge with 3 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C and reconstitute in the mobile phase.
Visualizations
Caption: Simplified degradation pathway of BHT.
Caption: General troubleshooting workflow for low BHT-d3 recovery.
References
- 1. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adsorption of bacteriophages on polypropylene labware affects the reproducibility of phage research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Butylated Hydroxytoluene-d3 (BHT-d3)
Welcome to the technical support center for Butylated Hydroxytoluene-d3 (BHT-d3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange and ensuring the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern when using BHT-d3?
A1: Isotopic exchange, or H/D back-exchange, is a chemical process where deuterium atoms on a labeled compound like BHT-d3 are replaced by hydrogen atoms (protons) from the surrounding environment.[1][2] This is a significant concern in quantitative analysis because it effectively lowers the concentration of the deuterated internal standard, leading to a drifting instrument signal and inaccurate, inconsistent results.[1][3]
Q2: The signal for my BHT-d3 internal standard is inconsistent or decreasing during my analytical run. Is this caused by isotopic exchange?
A2: A decreasing or variable signal is a classic symptom of isotopic exchange.[3] This phenomenon is often facilitated by environmental factors such as the choice of solvent, the pH of the sample or mobile phase, and the temperature. Protic solvents (e.g., water, methanol) and exposure to acidic or basic conditions can accelerate this exchange.
Q3: Are the deuterium labels on the BHT-d3 methyl group stable?
A3: Yes, the deuterium atoms on the 4-methyl group of BHT-d3 are located on a carbon atom and are considered to be in a stable, non-exchangeable position under typical analytical conditions. However, it is important to distinguish this from the hydrogen on the phenolic hydroxyl (-OH) group. The hydroxyl proton is highly acidic and will exchange with deuterium from solvents almost instantaneously; this is a normal and rapid process. The stability of the C-D bonds on the methyl group is robust, but aggressive conditions should still be avoided.
Q4: How do environmental factors like pH and temperature affect BHT-d3 stability?
A4: Both pH and temperature are critical factors.
-
pH: The rate of isotopic exchange is often pH-dependent. For many deuterated compounds, the minimum rate of exchange occurs in a pH range of 2.5 to 7. Strongly acidic or basic conditions should be avoided as they can catalyze the exchange. BHT itself is generally stable but can degrade at a pH of 9 or higher.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange. Therefore, it is crucial to keep all samples, standards, and autosampler trays cooled (e.g., 4°C) to slow down any potential exchange.
Q5: What are the best practices for preparing and storing BHT-d3 solutions?
A5: Proper preparation and storage are essential to maintain the isotopic integrity of BHT-d3.
-
Solvents: Use high-purity, dry, aprotic solvents (e.g., acetonitrile, DMSO) whenever possible for stock solutions. BHT is highly soluble in organic solvents but only sparingly soluble in aqueous buffers.
-
Aqueous Solutions: Avoid storing BHT-d3 in aqueous solutions for more than one day. If aqueous buffers are necessary, prepare them fresh. To prepare, first dissolve the BHT-d3 in a small amount of a miscible organic solvent like ethanol before diluting with the aqueous buffer.
-
Storage: Store the solid compound at room temperature in a tightly sealed container. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months. Always allow the standard to warm to room temperature in a desiccator before opening to prevent moisture condensation.
Troubleshooting Guide: Inaccurate Quantification
If you are experiencing inaccurate or imprecise results when using BHT-d3 as an internal standard, follow this troubleshooting workflow.
Caption: Logical workflow for troubleshooting inaccurate quantitative results.
Data Summary Tables
Table 1: Factors Influencing Isotopic Exchange and Mitigation Strategies
| Factor | Risk Level for Exchange | Mitigation Strategy |
| pH | High (at extremes <2.5 or >8) | Maintain sample and mobile phase pH between 2.5 and 7. |
| Temperature | High (at elevated temperatures) | Store and analyze samples at low temperatures (e.g., 4°C). |
| Solvent Type | High (with protic solvents) | Use aprotic solvents (e.g., acetonitrile) when possible. Minimize time in aqueous solutions. |
| Moisture | High | Use high-purity, dry solvents and perform preparations under an inert atmosphere if possible. |
| Label Position | Low (for C-D on methyl group) | The BHT-d3 label is on a stable carbon position, which is ideal. |
Table 2: Recommended Storage Conditions for BHT-d3
| Form | Recommended Solvent | Storage Temperature | Maximum Duration |
| Solid | N/A | Room Temperature | ≥ 2 years |
| Stock Solution | Aprotic Solvent (e.g., dry Acetonitrile, DMSO) | -20°C | 1 month |
| -80°C | 6 months | ||
| Working Solution (Aqueous) | Prepared fresh by dilution from organic stock | 4°C (in autosampler) | Do not store for more than one day. |
Experimental Protocols
Protocol 1: Preparation of BHT-d3 Stock and Working Solutions
This protocol details the steps for preparing stable BHT-d3 solutions while minimizing the risk of contamination with water.
-
Equilibration: Remove the sealed vial of solid BHT-d3 from storage and place it in a desiccator for at least 30 minutes to allow it to warm to ambient temperature. This critical step prevents atmospheric moisture from condensing on the cold solid.
-
Weighing: On a calibrated analytical balance, accurately weigh the desired amount of BHT-d3.
-
Dissolution: Carefully transfer the weighed solid into a clean, dry Class A volumetric flask. Add approximately 70% of the final volume of a high-purity, anhydrous aprotic solvent (e.g., acetonitrile).
-
Mixing: Gently swirl or sonicate the flask until the BHT-d3 is completely dissolved.
-
Final Dilution: Once dissolved, bring the solution to the final volume with the same solvent. Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer aliquots of the stock solution into clean, dry amber glass vials with tightly sealed caps. Store at -20°C or -80°C.
-
Working Solution Preparation: To prepare aqueous working solutions, dilute an aliquot of the stock solution with the desired mobile phase or buffer immediately before analysis. Do not store aqueous working solutions.
Protocol 2: Assessing Isotopic Stability of BHT-d3
This experiment is designed to determine if isotopic back-exchange is occurring under your specific analytical conditions.
Caption: Experimental workflow for assessing the isotopic stability of BHT-d3.
-
Prepare Samples:
-
Set A (Control): Prepare a solution of BHT-d3 at the working concentration in a clean solvent (e.g., the initial mobile phase).
-
Set B (Matrix): Spike BHT-d3 at the same working concentration into a blank sample matrix (e.g., plasma, urine) that is known to be free of BHT.
-
-
Incubate: Store both sets of samples under the exact conditions and for the same duration as your typical sample preparation and analysis sequence.
-
Process and Analyze:
-
Subject both sets of samples to your standard extraction or sample preparation procedure.
-
Analyze the final extracts using your validated LC-MS/MS method.
-
-
Interpret Results:
-
Carefully monitor the signal for the non-deuterated BHT analyte in both sets.
-
A significant increase in the signal of non-deuterated BHT in the matrix samples (Set B) compared to the control samples (Set A) is direct evidence of isotopic back-exchange. If this is observed, the mitigation strategies outlined in Table 1 should be implemented.
-
References
Technical Support Center: Analysis of Butylated Hydroxytoluene-d3 (BHT-d3)
Welcome to the technical support center for the analysis of Butylated hydroxytoluene (BHT) and its deuterated internal standard, BHT-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common interferences observed during the LC-MS/MS analysis of BHT and BHT-d3?
A1: The most significant interference in the LC-MS/MS analysis of BHT and its deuterated internal standard, BHT-d3, is the matrix effect . This phenomenon can manifest as either ion suppression or enhancement, leading to inaccurate quantification. Matrix effects are caused by co-eluting endogenous or exogenous components from the sample matrix (e.g., plasma, food, cosmetics) that interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source. Common sources of matrix effects include phospholipids, salts, proteins, and other formulation components.
Another potential interference, specific to the use of deuterated internal standards like BHT-d3, is isotopic interference or crosstalk . This occurs when the signal from the natural isotopic abundance of the unlabeled BHT contributes to the signal of the BHT-d3 internal standard, particularly in samples with high concentrations of BHT.
Q2: How can I assess the extent of matrix effects in my BHT analysis?
A2: The impact of the matrix on your analysis can be quantitatively assessed using the following standard procedures:
-
Post-Extraction Spike Analysis: In this method, a known amount of BHT and BHT-d3 is added to a blank matrix extract (a sample that has gone through the entire extraction process but does not contain the analyte). The response is then compared to that of a pure standard solution at the same concentration. The matrix effect is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the neat solvent.
-
Post-Column Infusion: This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of BHT and BHT-d3 solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the baseline signal for BHT and BHT-d3 indicates the retention time of matrix components causing ion suppression or enhancement, respectively.
Q3: My BHT-d3 internal standard peak is showing a slight shoulder or is not perfectly co-eluting with the native BHT peak. What could be the cause?
A3: A slight chromatographic shift between a deuterated internal standard and its unlabeled analog is a known phenomenon referred to as the "isotope effect." This can be more pronounced in gas chromatography (GC) but can also be observed in liquid chromatography (LC), especially with highly efficient columns. The difference in retention time is due to the slightly different physicochemical properties imparted by the heavier deuterium atoms. While perfect co-elution is ideal for compensating for matrix effects, a small, consistent shift is often acceptable. If the shift is significant or inconsistent, it may be necessary to optimize the chromatographic conditions, such as the gradient profile or the column chemistry.
Q4: I am observing a signal for BHT-d3 in my blank samples. What is the likely cause and how can I troubleshoot this?
A4: A signal for BHT-d3 in a blank sample can be due to several reasons:
-
Contamination: Carryover from a previous high-concentration sample in the autosampler or on the column is a common cause. Ensure thorough washing of the injection port and column between runs.
-
Isotopic Interference: If your "blank" matrix contains a very high concentration of unlabeled BHT, the natural M+3 isotope of BHT might be contributing to the signal in the BHT-d3 mass channel.
-
Impurity in the Internal Standard: The BHT-d3 standard itself may contain a small amount of unlabeled BHT. The purity of the internal standard should be verified.
To troubleshoot, inject a pure solvent blank after a high-concentration sample to check for carryover. To assess isotopic interference, analyze a high-concentration standard of unlabeled BHT and monitor the mass transition for BHT-d3.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) for BHT and/or BHT-d3 | - Column degradation- Incompatible mobile phase pH- Sample solvent mismatch with mobile phase- Overloading of the column | - Replace the analytical column.- Adjust the mobile phase pH to ensure BHT is in a non-ionized state.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.- Reduce the injection volume or sample concentration. |
| Inconsistent or Low Recovery of BHT and BHT-d3 | - Inefficient sample extraction- Analyte instability during sample processing- Strong binding to matrix components | - Optimize the extraction solvent and procedure (e.g., pH adjustment, different LLE or SPE sorbent).- Add antioxidants (other than BHT) to the sample if degradation is suspected.- Evaluate different protein precipitation solvents or techniques. |
| High Variability in Analyte/Internal Standard Area Ratios | - Significant and variable matrix effects- Inconsistent sample preparation- Instability of BHT or BHT-d3 in the final extract | - Improve sample cleanup to remove more matrix components.- Ensure precise and consistent execution of the sample preparation protocol.- Investigate the stability of the processed samples over time. |
| Non-linear Calibration Curve at High Concentrations | - Detector saturation- Isotopic interference from high concentrations of unlabeled BHT contributing to the BHT-d3 signal | - Dilute samples to fall within the linear range of the detector.- Perform an isotopic interference experiment to quantify the crosstalk and apply a correction factor if necessary. |
Quantitative Data Summary
The following tables provide representative data on recovery and matrix effects in the analysis of BHT, illustrating the importance of using a deuterated internal standard like BHT-d3.
Table 1: Recovery of BHT and BHT-d3 in Human Plasma
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | RSD (%) (n=6) |
| BHT | 5 | 85.2 | 8.5 |
| BHT | 50 | 88.1 | 6.2 |
| BHT | 500 | 90.5 | 4.1 |
| BHT-d3 | 50 | 87.6 | 5.9 |
Data is representative and synthesized from typical bioanalytical method validation reports.
Table 2: Matrix Effect Assessment in Food Matrix (Vegetable Oil)
| Analyte | Spiked Concentration (ng/mL) | Matrix Effect (%) | RSD (%) (n=6) |
| BHT | 10 | 75.6 (Ion Suppression) | 12.3 |
| BHT | 100 | 78.2 (Ion Suppression) | 9.8 |
| BHT-d3 | 50 | 76.9 (Ion Suppression) | 10.1 |
| BHT/BHT-d3 Ratio | - | 98.3 | 2.5 |
This table demonstrates that while both BHT and BHT-d3 experience significant ion suppression, the use of the internal standard allows for accurate quantification as indicated by the consistent ratio.
Experimental Protocols
Protocol 1: Quantification of BHT in Human Plasma using LC-MS/MS with BHT-d3 Internal Standard
This protocol provides a general procedure for the analysis of BHT in human plasma. It should be optimized and validated for specific laboratory conditions.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of BHT-d3 internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: 80% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Ion Mode.
-
MRM Transitions:
-
BHT: Precursor Ion (m/z) 219.2 -> Product Ion (m/z) 204.2
-
BHT-d3: Precursor Ion (m/z) 222.2 -> Product Ion (m/z) 207.2
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum sensitivity.
-
Protocol 2: Assessment of Isotopic Interference
This protocol helps to determine the extent of crosstalk from unlabeled BHT to the BHT-d3 mass channel.
-
Prepare a High-Concentration Analyte Standard: Prepare a solution of unlabeled BHT in a clean solvent at the upper limit of quantification (ULOQ) of your assay.
-
Mass Spectrometer Setup: Set up the LC-MS/MS method to monitor the MRM transitions for both BHT and BHT-d3.
-
Analysis: Inject the high-concentration BHT standard.
-
Data Analysis:
-
Measure the peak area of the BHT MRM transition (AreaBHT).
-
Measure the peak area of the BHT-d3 MRM transition (Areacrosstalk).
-
Calculate the percentage of isotopic interference: % Interference = (Area_crosstalk / Area_BHT) * 100
-
If the interference is significant (e.g., >1-2%), a correction factor may need to be applied to the BHT-d3 signal in unknown samples, or alternative MRM transitions with less overlap should be investigated.
Visualizations
Technical Support Center: BHT Analysis Using BHT-d3 Internal Standard
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing BHT-d3 as an internal standard to improve the limit of detection (LOD) for Butylated Hydroxytoluene (BHT) analysis.
Frequently Asked Questions (FAQs)
Q1: Why should I use BHT-d3 as an internal standard for BHT quantification?
Using a deuterated internal standard like BHT-d3 is considered the gold standard for quantitative mass spectrometry analysis.[1] Since BHT-d3 is chemically almost identical to BHT, it exhibits similar behavior during sample preparation, chromatography, and ionization.[1] This allows it to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.[1][2]
Q2: How does using BHT-d3 improve the limit of detection (LOD) for BHT?
BHT-d3 improves the LOD by providing a more reliable and stable signal for normalization. In complex matrices, the BHT signal can be suppressed or enhanced, leading to variability and a higher baseline, which in turn elevates the LOD. By using the ratio of the BHT signal to the BHT-d3 signal, these variations are canceled out, resulting in a lower signal-to-noise ratio at low concentrations and thus a lower LOD.
Q3: What are the ideal purity requirements for a BHT-d3 internal standard?
For reliable quantification, your BHT-d3 internal standard should have high chemical and isotopic purity. The generally accepted requirements are:
-
Chemical Purity: >99%
-
Isotopic Enrichment: ≥98%
High purity ensures that the internal standard does not introduce interferences. The presence of unlabeled BHT as an impurity in the deuterated standard can lead to an overestimation of the BHT concentration, especially at low levels.[1]
Q4: How many deuterium atoms are optimal for a BHT-d3 internal standard?
Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms. The key is to sufficiently shift the mass-to-charge ratio (m/z) of the internal standard outside the natural isotopic distribution of the analyte to prevent cross-talk. For BHT, a d3-label is generally sufficient.
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples.
-
Inaccurate measurement of sample concentrations.
-
Analyte to internal standard area ratio is inconsistent across replicates.
Click to expand troubleshooting steps
Potential Cause 1: Lack of Co-elution
-
Problem: The BHT and BHT-d3 are not eluting from the chromatography column at the exact same time. This can lead to differential matrix effects where one compound is affected by interfering matrix components more than the other.
-
Troubleshooting:
-
Verify Co-elution: Overlay the chromatograms of BHT and BHT-d3 to confirm they are perfectly aligned.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or chromatography column to achieve better co-elution.
-
Potential Cause 2: Isotopic or Chemical Impurities in BHT-d3
-
Problem: The BHT-d3 standard contains a significant amount of unlabeled BHT. This will artificially inflate the BHT signal, leading to inaccurate results, particularly at the lower limit of quantification.
-
Troubleshooting:
-
Assess Purity: Inject a high concentration of the BHT-d3 solution without BHT to check for any signal at the BHT mass transition.
-
Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity of the standard.
-
Contact Supplier: If significant unlabeled BHT is detected, contact the supplier for a higher purity batch.
-
Potential Cause 3: In-source Fragmentation of BHT-d3
-
Problem: The BHT-d3 loses a deuterium atom in the mass spectrometer's ion source and contributes to the BHT signal.
-
Troubleshooting:
-
Optimize MS Conditions: Adjust source parameters such as collision energy and cone voltage to minimize in-source fragmentation.
-
Issue 2: Drifting or Variable Internal Standard Signal
Symptoms:
-
The peak area of BHT-d3 is not consistent across all samples and standards.
-
A decreasing or increasing trend in the BHT-d3 signal is observed over the course of an analytical run.
Click to expand troubleshooting steps
Potential Cause 1: Differential Matrix Effects
-
Problem: Even with co-elution, BHT and BHT-d3 can experience different degrees of ion suppression or enhancement from matrix components.
-
Troubleshooting:
-
Evaluate Matrix Effects: Compare the peak area of BHT-d3 in a neat solution to its peak area in a post-extraction spiked blank matrix sample.
-
Improve Sample Preparation: Enhance your sample clean-up procedure to remove more interfering matrix components.
-
Dilute Sample: Diluting the sample can reduce the concentration of matrix components.
-
Potential Cause 2: Deuterium Exchange
-
Problem: Deuterium atoms on the BHT-d3 can exchange with hydrogen atoms from the solvent (back-exchange), especially at certain pH values. This changes the concentration of the deuterated standard over time.
-
Troubleshooting:
-
Evaluate Solvent Stability: Incubate the BHT-d3 in the sample diluent and mobile phase for a period equivalent to the run time and re-inject to see if the signal of unlabeled BHT increases.
-
Adjust pH: If exchange is observed, adjust the pH of your solvents to a more neutral range if the method allows.
-
Potential Cause 3: System Carryover or Contamination
-
Problem: Residual BHT or BHT-d3 from previous injections can adhere to the analytical system and elute in subsequent runs.
-
Troubleshooting:
-
Improve Wash Steps: Use a stronger wash solvent in the autosampler and extend the wash time.
-
Passivate the System: Make several injections of a high-concentration standard to saturate active sites in the system before running samples.
-
Clean the System: Clean the ion source and other components of the mass spectrometer.
-
Data Presentation
Table 1: Expected Improvement in Limit of Detection (LOD) for BHT with BHT-d3 Internal Standard
| Analytical Method | Matrix | Typical LOD for BHT (without IS) | Expected LOD for BHT (with BHT-d3 IS) |
| LC-MS/MS | Plasma | 0.5 - 2.0 ng/mL | 0.05 - 0.2 ng/mL |
| GC-MS | Foodstuffs | 1 - 5 ng/g | 0.1 - 0.5 ng/g |
| LC-MS/MS | Urine | 0.2 - 1.0 ng/mL | 0.02 - 0.1 ng/mL |
Note: These are estimated values based on typical performance improvements seen with isotope dilution mass spectrometry. Actual LODs will vary depending on the specific instrumentation, method, and matrix.
Experimental Protocols
Protocol 1: Sample Preparation for BHT Analysis in Plasma using BHT-d3
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Internal Standard Spiking: To 0.5 mL of plasma in a clean tube, add a specific volume of BHT-d3 working solution to achieve a final concentration within the calibration range.
-
Protein Precipitation: Add 1.5 mL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method Parameters for BHT and BHT-d3
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
BHT: Precursor ion (m/z) 219.2 -> Product ion (m/z) 204.2
-
BHT-d3: Precursor ion (m/z) 222.2 -> Product ion (m/z) 207.2
-
-
Collision Energy: Optimize for your specific instrument, typically in the range of 15-25 eV.
Visualizations
Caption: Experimental workflow for BHT analysis in plasma.
Caption: Troubleshooting logic for inaccurate BHT quantification.
References
How to handle Butylated hydroxytoluene-d3 standard solution instability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butylated hydroxytoluene-d3 (BHT-d3) standard solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BHT-d3) and why is it used?
A1: this compound is a deuterated form of Butylated hydroxytoluene (BHT), a synthetic antioxidant widely used in food, pharmaceuticals, and other industrial applications to prevent oxidation and extend shelf life.[1][2][3] The deuterium-labeled version (BHT-d3) is commonly used as an internal standard in quantitative analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for the accurate measurement of BHT.[4]
Q2: What are the primary factors that cause the instability of BHT-d3 standard solutions?
A2: The main factors contributing to the degradation of BHT-d3 standard solutions are exposure to:
-
Oxygen: BHT is readily oxidized, especially in the presence of oxygen.[5]
-
Light: Exposure to light, particularly UV radiation, can accelerate the degradation of BHT.
-
Elevated Temperatures: High temperatures can increase the rate of BHT degradation. While BHT is relatively heat-stable, prolonged exposure to high temperatures during manufacturing or experiments can be detrimental.
-
Moisture: For deuterated standards like BHT-d3, moisture is a critical concern as it can lead to hydrogen-deuterium (H-D) exchange, which compromises the isotopic purity of the standard.
Q3: How should I store my BHT-d3 standard solution?
A3: Proper storage is crucial for maintaining the integrity of your BHT-d3 standard solution. Here are the recommended storage conditions:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). | Low temperatures slow down the rate of chemical degradation. |
| Light Protection | Store in amber vials or in a dark place. | Prevents light-induced (photolytic) degradation. |
| Container | Use tightly sealed containers. Single-use ampoules are ideal to minimize contamination. | Prevents exposure to atmospheric oxygen and moisture. |
| Atmosphere | For maximum stability, especially for long-term storage of high-purity standards, consider storage under an inert gas like nitrogen or argon. | BHT is stable under a nitrogen atmosphere. |
Q4: What are the signs of BHT-d3 degradation in my standard solution?
A4: Degradation of your BHT-d3 standard solution may be indicated by:
-
Discoloration: A yellowing of the solution may occur upon exposure to environmental factors.
-
Changes in Chromatographic Profile: You may observe a decrease in the peak area of BHT-d3 and the appearance of new peaks corresponding to degradation products in your chromatograms.
-
Inaccurate Quantification: A compromised standard will lead to erroneous results in your analytical assays.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with BHT-d3 standard solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Decreasing peak area of BHT-d3 over time. | Degradation of the standard solution due to improper storage or handling. | 1. Review Storage Conditions: Ensure the solution is stored at the correct temperature, protected from light, and in a tightly sealed container. 2. Prepare Fresh Solution: If the solution is old or has been stored improperly, prepare a fresh stock solution from solid BHT-d3. 3. Minimize Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. | 1. Identify Potential Degradation Products: Common degradation products of BHT include quinone methide, 2,6-di-tert-butyl-p-benzoquinone, and 3,5-di-tert-butyl-4-hydroxybenzaldehyde. 2. Optimize Handling Procedures: Handle the solution under an inert atmosphere if possible and minimize its exposure to light and heat during sample preparation. |
| Inconsistent or non-reproducible analytical results. | Compromised isotopic purity of the standard due to H-D exchange. | 1. Check for Moisture Contamination: Ensure all glassware is thoroughly dried and handle the standard in a dry atmosphere (e.g., under nitrogen or in a glove box). 2. Use Anhydrous Solvents: Prepare solutions using high-purity, anhydrous solvents. 3. Avoid Protic Solvents if Possible: Be cautious when using protic solvents, as they can facilitate H-D exchange. |
| Precipitation or cloudiness in the solution upon thawing. | Poor solubility of BHT-d3 in the chosen solvent at low temperatures or solvent evaporation. | 1. Ensure Complete Dissolution: Gently warm the solution to room temperature and vortex to ensure the analyte is fully dissolved before use. 2. Check Container Seal: Verify that the container is properly sealed to prevent solvent evaporation during storage. 3. Consider a Different Solvent: If solubility is a persistent issue, consult the manufacturer's instructions for recommended solvents. |
Experimental Protocols
Protocol for Preparation of BHT-d3 Stock Solution
This protocol outlines the steps for preparing a stable stock solution from solid BHT-d3.
-
Acclimatization: Remove the sealed container of solid BHT-d3 from the freezer or refrigerator and allow it to equilibrate to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of dry nitrogen or argon to minimize exposure to oxygen and moisture.
-
Weighing: Carefully open the container and accurately weigh the desired mass of the BHT-d3 standard using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid to a Class A volumetric flask. Add a small amount of a high-purity, anhydrous solvent (e.g., methanol, acetonitrile) and swirl to dissolve the solid completely.
-
Dilution: Once the solid is dissolved, dilute the solution to the final volume with the same solvent.
-
Storage: Aliquot the stock solution into smaller, single-use amber vials, seal them tightly, and store them at -80°C for long-term storage or -20°C for short-term use.
Protocol for Assessing the Stability of BHT-d3 Solution
This protocol provides a framework for evaluating the stability of your BHT-d3 working solution under specific experimental conditions.
-
Preparation: Prepare a fresh BHT-d3 working solution at the desired concentration.
-
Initial Analysis: Immediately analyze the freshly prepared solution using a validated chromatographic method (e.g., LC-MS/MS) to establish the initial (T=0) peak area and concentration.
-
Incubation: Store aliquots of the working solution under the conditions you wish to evaluate (e.g., benchtop at room temperature, autosampler at 4°C).
-
Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24 hours), inject an aliquot of the stored solution and analyze it using the same method.
-
Data Analysis: Compare the peak area of BHT-d3 at each time point to the initial peak area. A significant decrease in the peak area indicates instability under the tested conditions. Calculate the percentage of degradation over time.
Visualizations
Caption: Simplified degradation pathway of BHT-d3.
Caption: Recommended workflow for handling BHT-d3 standards.
References
- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oxidation characteristics and thermal stability of Butylated hydroxytoluene - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Minimizing Ion Suppression for Butylated Hydroxytoluene-d3 (BHT-d3) in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Butylated hydroxytoluene-d3 (BHT-d3) in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for BHT-d3 analysis?
A1: Ion suppression is a matrix effect in LC-MS where co-eluting compounds from the sample matrix reduce the ionization efficiency of the analyte of interest, in this case, BHT-d3.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses. Even with a deuterated internal standard like BHT-d3, significant ion suppression can compromise the reliability of your results.[3]
Q2: I am using a deuterated internal standard (BHT-d3). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like BHT-d3 co-elutes with the analyte (BHT) and experiences the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification. However, differential ion suppression can occur if there is a slight chromatographic separation between BHT and BHT-d3, known as the deuterium isotope effect.[4] This can cause them to be affected differently by matrix components. Therefore, while BHT-d3 is crucial for improving accuracy, it does not eliminate the need to minimize ion suppression.
Q3: What are the most common sources of ion suppression when analyzing BHT-d3 in biological samples?
A3: The most common sources of ion suppression in biological matrices like plasma, serum, and tissue homogenates are phospholipids, salts, and endogenous metabolites that co-elute with BHT-d3. BHT is a lipophilic compound, meaning it has a tendency to associate with fats and lipids, which are abundant in these matrices.
Q4: How can I determine if ion suppression is affecting my BHT-d3 signal?
A4: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. In this experiment, a constant flow of BHT-d3 solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A separate injection of a blank matrix extract is then performed. Any dips in the constant BHT-d3 signal indicate retention times where co-eluting matrix components are causing ion suppression.
Troubleshooting Guides
Problem 1: Low or Inconsistent BHT-d3 Signal Intensity
Possible Cause: Significant ion suppression from matrix components.
| Troubleshooting Step | Detailed Methodology | Expected Outcome |
| Optimize Sample Preparation | Implement a more rigorous sample clean-up method to remove interfering matrix components. | A cleaner sample extract with reduced matrix components, leading to less ion suppression and a stronger, more stable BHT-d3 signal. |
| Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering compounds, especially phospholipids. | ||
| Liquid-Liquid Extraction (LLE): Use a non-polar solvent like hexane or methyl tert-butyl ether to extract the lipophilic BHT and BHT-d3, leaving more polar interferences in the aqueous phase. | ||
| Solid-Phase Extraction (SPE): Utilize a reversed-phase (e.g., C18) or a specialized phospholipid removal SPE cartridge to effectively remove salts and phospholipids. | ||
| Improve Chromatographic Separation | Modify your LC method to separate BHT-d3 from the regions of ion suppression identified by the post-column infusion experiment. | Shifting the retention time of BHT-d3 to a "cleaner" region of the chromatogram will result in a higher and more reproducible signal. |
| Gradient Modification: Adjust the gradient slope or the initial/final mobile phase composition to alter the elution profile of both BHT-d3 and interfering compounds. | ||
| Column Chemistry: Consider a different column chemistry (e.g., phenyl-hexyl instead of C18) to change the selectivity of the separation. | ||
| Optimize MS Source Parameters | Systematically optimize ESI source parameters to enhance the ionization of BHT-d3. | A more efficient ionization process will lead to a better signal-to-noise ratio, even in the presence of some matrix components. |
| Key Parameters: Capillary voltage, nebulizer pressure, drying gas flow and temperature, and sheath gas flow and temperature. |
Problem 2: Poor Peak Shape for BHT-d3 (Tailing or Fronting)
Possible Cause: Matrix effects impacting chromatography or issues with the analytical column.
| Troubleshooting Step | Detailed Methodology | Expected Outcome |
| Matrix-Matched Standards | Prepare your calibration standards and quality control samples in the same matrix as your study samples (e.g., blank plasma). | This helps to compensate for matrix effects that may alter peak shape and retention time. |
| Check for Column Overload | Dilute the sample to ensure that you are not overloading the analytical column. | Improved peak shape and better resolution. |
| Column Wash and Regeneration | Implement a robust column wash step after each injection to remove strongly retained matrix components. | Prevents the buildup of contaminants on the column that can lead to poor peak shape over time. |
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
-
Prepare a solution of BHT-d3 in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and mid-range signal on your mass spectrometer.
-
Deliver this solution at a constant, low flow rate (e.g., 10 µL/min) using a syringe pump.
-
Connect the syringe pump outlet to a T-fitting placed between your LC column outlet and the MS inlet.
-
Begin acquiring data on the mass spectrometer, monitoring the MRM transition for BHT-d3. You should observe a stable, elevated baseline.
-
Inject a prepared blank matrix sample (a sample processed through your extraction procedure without the analyte or internal standard).
-
Monitor the BHT-d3 signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of your sample (e.g., plasma), add the BHT-d3 internal standard solution.
-
Add 500 µL of a non-polar extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in your mobile phase or a compatible solvent for injection onto the LC-MS system.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression of BHT-d3.
Caption: Decision tree for selecting a BHT-d3 sample preparation method.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Adjusting for BHT-d3 variability between analytical runs
Welcome to the technical support center for addressing variability in Butylated Hydroxytoluene-d3 (BHT-d3) internal standard response between analytical runs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of BHT-d3 variability in analytical runs?
Excessive variability in the BHT-d3 internal standard (IS) response can indicate underlying issues with the bioanalytical method. The root causes can be broadly categorized as:
-
Human Errors: Mistakes during sample preparation, such as incorrect or inconsistent spiking of the BHT-d3 solution, are a frequent source of variability.
-
Inconsistent Extraction Recovery: Inefficient or variable extraction of the analyte and BHT-d3 from the biological matrix can lead to inconsistent responses.
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of BHT-d3 in the mass spectrometer source, leading to variability between samples.[1] Even with a deuterated standard, differential matrix effects can occur where the analyte and IS are not affected equally.
-
Instrument-Related Issues: Fluctuations in instrument performance, such as inconsistent injection volumes, detector drift, or issues with the autosampler, can contribute to IS variability.
-
Ionization Competition: The analyte and BHT-d3 may compete for ionization in the mass spectrometer source, particularly at high concentrations, leading to non-linear responses.
-
BHT-d3 Stability and Purity: Degradation of BHT-d3 due to factors like temperature or oxidation can lead to a decreased response. Additionally, impurities in the BHT-d3 standard, including the unlabeled analyte, can artificially inflate the measured concentration of the analyte.
-
Isotopic Exchange: Although less common for the methyl group deuteration in BHT-d3, isotopic exchange (loss of deuterium) can occur under certain conditions, compromising accuracy.
Q2: What are the acceptable limits for internal standard variability?
While there is no universal consensus, a common "rule of thumb" is that the IS response for an individual sample should be within 50% to 150% or 50% to 200% of the mean IS response of the calibration standards (Cs) and quality controls (QCs) in the same run. However, the acceptance window can also be based on the precision of the IS response in the run (e.g., ± 3 times the standard deviation). It's crucial to establish and follow a pre-defined standard operating procedure (SOP) for handling IS variability.
Q3: My BHT-d3 response is consistently lower in unknown samples compared to calibrators and QCs. What should I do?
This pattern may indicate a systematic matrix effect in the unknown samples that is not present in the calibration standards and QCs. It is recommended to investigate the root cause. A subset of the affected subject samples should be reanalyzed. If the re-analyzed data shows similar IS responses to the calibrators and QCs, and the analyte concentrations are within 20% of the original results, further investigation may not be necessary. However, if the discrepancy persists, further method optimization is likely required.
Troubleshooting Guides
Issue 1: Sporadic or Random Variability in BHT-d3 Response
This type of variability, often seen as "sporadic flyers," can be caused by one-off events during sample processing.
Troubleshooting Steps:
-
Review Sample Preparation Records: Check for any documented errors during the addition of BHT-d3 or during the extraction process for the affected samples.
-
Visual Inspection of Data: Examine the chromatograms for unusual peak shapes or signs of carryover.
-
Re-injection: Re-inject the affected sample to rule out injection-related errors.
-
Re-analysis: If the issue persists, re-analyze the sample. If the IS response is within the acceptance criteria upon re-analysis, the initial result should be superseded.
Issue 2: Systematic Trend or Drift in BHT-d3 Response
A gradual increase or decrease in the BHT-d3 signal throughout the analytical run can point to instrument-related issues or problems with the stability of the extracted samples in the autosampler.
Troubleshooting Steps:
-
Evaluate Instrument Performance: Run a system suitability test before the analytical batch to ensure the instrument is performing correctly. This can include injections of a standard solution to check for consistent response.
-
Check for Carryover: Inject a blank sample after a high-concentration sample to assess for carryover.
-
Assess Autosampler Stability: Investigate the stability of the processed samples in the autosampler over the typical run time. BHT is an antioxidant and can degrade.
-
Interleave Calibrators and QCs: If a drift is observed in a run where calibrators and QCs are not interspersed among unknown samples, the affected samples should be reanalyzed with a more integrated batch sequence.
Data Presentation
Table 1: Common Causes of BHT-d3 Variability and Recommended Actions
| Cause of Variability | Potential Indicator | Recommended Action |
| Human Error (Spiking) | Sporadic high or low IS response | Review sample preparation logs; Re-analyze affected sample. |
| Matrix Effects | Consistent difference in IS response between unknown samples and Cal/QCs | Conduct matrix effect evaluation; Improve sample clean-up. |
| Inconsistent Recovery | High variability across all samples | Optimize extraction procedure. |
| Instrument Instability | Gradual drift in IS response | Perform system suitability tests; Schedule instrument maintenance. |
| BHT-d3 Degradation | Decreasing IS response over time in the autosampler | Investigate autosampler stability; Use fresh stock solutions. |
| IS Purity Issues | Inaccurate quantification, especially at LLOQ | Assess contribution from the internal standard (see protocol below). |
Experimental Protocols
Protocol 1: Assessing Matrix Effects
This experiment helps determine if matrix components are affecting the BHT-d3 signal.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): BHT-d3 in a neat (clean) solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix and then spike with BHT-d3.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with BHT-d3 before extraction.
-
-
Analyze the Samples: Inject the samples and measure the peak area of BHT-d3.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
An MF significantly different from 1 indicates ion suppression or enhancement.
-
Table 2: Hypothetical Data from a Matrix Effect Experiment
| Sample Set | Description | Mean BHT-d3 Peak Area |
| A | Neat Solution | 500,000 |
| B | Post-Extraction Spike | 350,000 |
| C | Pre-Extraction Spike | 315,000 |
| Calculated Results | Matrix Factor (B/A) | 0.70 (30% Ion Suppression) |
| Recovery (C/B) | 90% |
Protocol 2: Assessing Contribution from the Internal Standard
This protocol checks for the presence of the unlabeled analyte (BHT) as an impurity in the BHT-d3 stock.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample that is known to be free of BHT.
-
Spike with Internal Standard: Add the BHT-d3 working solution at the same concentration used in the analytical method.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled BHT.
-
Evaluate the Response: The response of the unlabeled BHT in this sample should not exceed 5% of the response at the Lower Limit of Quantification (LLOQ). A response greater than this indicates significant contamination of the IS.
Visualizations
Caption: A simplified workflow for a typical bioanalytical assay using an internal standard.
References
Validation & Comparative
The Gold Standard in Analytical Precision: A Comparative Guide to Butylated Hydroxytoluene-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex matrices is a cornerstone of robust analytical method validation. The choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of Butylated hydroxytoluene-d3 (BHT-d3), a deuterated internal standard, with its non-deuterated structural analogs, supported by established principles of analytical chemistry and illustrative performance data.
In the landscape of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard. BHT-d3, in which three hydrogen atoms on the methyl group of BHT are replaced with deuterium, offers near-identical physicochemical properties to the native BHT. This ensures it co-elutes chromatographically and experiences similar ionization effects, providing superior correction for variations during sample preparation and analysis compared to non-deuterated internal standards.
Performance Comparison: BHT-d3 vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard like BHT-d3 lies in its ability to more accurately and precisely compensate for matrix effects and other sources of analytical variability. While direct head-to-head comparative studies for BHT-d3 against a specific structural analog for a particular analyte are not always readily available in published literature, the principles of internal standard selection and performance can be illustrated by comparing typical validation parameters.
The following table summarizes the expected performance characteristics of an analytical method using BHT-d3 versus a non-deuterated structural analog as the internal standard. The data is representative of typical validation results for LC-MS/MS assays of small molecules in complex matrices.
| Performance Metric | Method with BHT-d3 (Deuterated IS) | Method with Non-Deuterated Structural Analog IS | Rationale for Performance Difference |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.995 | BHT-d3 more effectively normalizes for variations across the concentration range, leading to a stronger linear relationship. |
| Accuracy (% Bias) | Typically within ± 5% | Can be within ± 15%, but more susceptible to matrix-dependent bias. | The near-identical behavior of BHT-d3 to the analyte ensures more consistent recovery and ionization, minimizing systematic errors. |
| Precision (% RSD) | Typically < 5% | Typically < 15% | BHT-d3 better corrects for random variations in sample preparation and instrument response, resulting in lower relative standard deviation. |
| Matrix Effect Variability | Significantly reduced | Can be significant and variable between different lots of matrix. | As a co-eluting standard, BHT-d3 experiences and corrects for the same degree of ion suppression or enhancement as the analyte. |
| Limit of Quantification (LOQ) | Potentially lower | May be higher due to greater variability at low concentrations. | Improved signal-to-noise at lower concentrations due to better normalization. |
The Underlying Principle: Why Deuterated Standards Excel
The superiority of BHT-d3 as an internal standard is rooted in its fundamental chemical and physical properties being almost identical to the analyte of interest. This ensures that any loss of analyte during sample extraction and processing is mirrored by a proportional loss of the internal standard. Furthermore, in the ion source of the mass spectrometer, both the analyte and BHT-d3 experience the same degree of ionization efficiency and any potential suppression or enhancement from the sample matrix.
Experimental workflow for analyte quantification using BHT-d3.
A non-deuterated internal standard, being a different chemical entity, will have different retention times, extraction recoveries, and ionization efficiencies. These differences can lead to inadequate compensation for analytical variability, resulting in reduced accuracy and precision.
Logical relationship of internal standard performance.
Experimental Protocols
A detailed experimental protocol for the quantification of an analyte in a biological matrix using LC-MS/MS with BHT-d3 as an internal standard is provided below. This protocol can be adapted for various analytes and matrices.
1. Reagents and Materials
-
Analyte reference standard
-
This compound (BHT-d3) internal standard
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Control matrix (e.g., blank human plasma)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2. Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of the analyte and BHT-d3 in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with methanol:water (1:1, v/v) to create a calibration curve.
-
Prepare a working internal standard solution of BHT-d3 at a suitable concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).
3. Sample Preparation
-
To 100 µL of the sample (calibration standard, quality control, or unknown), add 25 µL of the BHT-d3 working internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube.
-
Solid Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the sample, wash with an appropriate solvent to remove interferences, and elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the supernatant or eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both the analyte and BHT-d3 for quantification and confirmation.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
For researchers and drug development professionals aiming for the highest level of accuracy and precision in their analytical assays, the use of this compound as an internal standard is the recommended approach. Its isotopic relationship with the analyte ensures the most effective compensation for analytical variability, leading to more reliable and defensible data. While structural analogs can provide acceptable performance in some cases, they do not offer the same level of assurance against matrix effects and other potential sources of error. The adoption of deuterated internal standards like BHT-d3 is a critical step towards achieving robust and high-quality analytical method validation.
A Researcher's Guide to Butylated Hydroxytoluene-d3 and Other Internal Standards in Quantitative Analysis
In the precise world of analytical chemistry, particularly within drug development and clinical research, the accuracy and reliability of quantitative measurements are paramount. The use of internal standards is a fundamental practice to ensure data integrity, especially in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Among the various types of internal standards, deuterated compounds, such as Butylated hydroxytoluene-d3 (BHT-d3), are often considered the gold standard. This guide provides an objective comparison of BHT-d3 and other deuterated internal standards with alternative approaches, supported by experimental principles and data.
The Role of Deuterated Internal Standards
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its heavier isotope, deuterium.[1] BHT-d3, for example, is chemically identical to Butylated hydroxytoluene (BHT), a common antioxidant, but with three deuterium atoms replacing three hydrogen atoms on the methyl group. This subtle modification increases the mass-to-charge ratio (m/z) of the molecule, allowing it to be distinguished from the native analyte by a mass spectrometer.[2] However, its physicochemical properties remain nearly identical.[3]
The core principle behind using a deuterated internal standard is its ability to mimic the behavior of the native analyte throughout the entire analytical process.[1][4] This includes sample preparation steps like extraction, chromatographic separation, and ionization in the mass spectrometer. By tracking the signal of the deuterated standard, researchers can effectively correct for variations and losses that may occur at each stage, leading to more accurate and precise quantification of the target analyte.
Performance Comparison: Deuterated Standards vs. Other Alternatives
The choice of an internal standard is a critical decision in method development. The most common alternatives to deuterated standards are structural analogs and, in some cases, other stable isotope-labeled (SIL) standards like those containing ¹³C or ¹⁵N.
Key Advantages of Deuterated Standards:
-
Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. This can lead to ion suppression or enhancement, causing inaccurate results. Because a deuterated standard like BHT-d3 has virtually the same chromatographic retention time and ionization efficiency as the analyte, it experiences the same matrix effects, allowing for effective normalization.
-
Compensation for Sample Preparation Variability: Analyte loss can occur during multi-step sample preparation procedures such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). A deuterated standard will have nearly identical extraction recovery to the native analyte, providing accurate correction for any losses. Structural analogs, due to their different chemical structures, may have significantly different recoveries, introducing bias.
-
Enhanced Accuracy and Precision: By correcting for variations in sample handling, matrix effects, and instrument response, deuterated standards significantly improve the accuracy and precision of quantitative measurements.
Limitations to Consider:
While deuterated standards are highly effective, they are not without potential limitations:
-
Isotope Effect and Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to slight differences in retention time during chromatography, known as the deuterium isotope effect. If this shift is significant, the analyte and the internal standard may not experience the exact same matrix effects.
-
Instability and Deuterium Loss: In some instances, deuterated standards can be unstable, leading to the loss of deuterium atoms. This can result in the formation of the unlabeled analyte from the internal standard, which would artificially inflate the measured concentration of the analyte.
-
Isotopic Purity: The isotopic purity of the deuterated standard is crucial. The presence of unlabeled analyte as an impurity in the internal standard solution can lead to an overestimation of the analyte concentration.
The following table summarizes a comparison of different types of internal standards based on key performance characteristics.
| Feature | Deuterated (D-IS) | ¹³C-Labeled (¹³C-IS) | Analog IS |
| Structural Similarity | High (near-identical) | High (near-identical) | Moderate to Low |
| Co-elution with Analyte | Generally good, but chromatographic shifts can occur. | Excellent, typically co-elutes perfectly. | Variable, may or may not co-elute. |
| Compensation for Matrix Effects | Good to Excellent. | Excellent. | Moderate. |
| Compensation for Sample Preparation Variability | Excellent. | Excellent. | Moderate to Poor. |
| Cost | Generally lower than ¹³C-IS. | Generally higher than D-IS. | Varies, but often lower than SIL-IS. |
The subsequent table presents representative data from a comparative experiment quantifying a drug in human plasma, highlighting the superior performance of a deuterated internal standard over a structural analog.
| Analyte | Internal Standard | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |
| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | |
| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 | |
| Sirolimus | Desmethoxyrapamycin (DMR) - Analog IS | Whole Blood | Results were consistently higher than with the deuterated IS | 7.6% - 9.7% | |
| Sirolimus | Sirolimus-d3 | Whole Blood | Considered more accurate | 2.7% - 5.7% |
This data is representative and compiled from principles described in the referenced literature.
Experimental Protocols and Workflows
The successful implementation of an internal standard strategy requires meticulous experimental design and execution. Below is a detailed methodology for a typical quantitative analysis using a deuterated internal standard like BHT-d3.
Experimental Protocol: Quantitative Analysis using a Deuterated Internal Standard
-
Preparation of Standard Solutions:
-
Stock Solutions: Accurately prepare concentrated stock solutions of both the analyte (e.g., BHT) and the deuterated internal standard (e.g., BHT-d3) in a suitable high-purity organic solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, water) with known concentrations of the analyte.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a constant concentration.
-
-
Sample Preparation:
-
To a known volume or weight of the unknown sample, calibration standards, and quality control (QC) samples, add a precise volume of the internal standard spiking solution.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.
-
Evaporate the solvent and reconstitute the extract in a solvent compatible with the analytical instrument.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation and peak shape for both the analyte and the internal standard.
-
Optimize the mass spectrometer settings for the detection of both the analyte and the deuterated internal standard, typically using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard for all samples.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for quantitative analysis and the logical relationship in selecting an internal standard.
References
Cross-Validation of Butylated Hydroxytoluene (BHT) Analysis: A Comparison of GC-MS with Deuterated Internal Standard and HPLC-UV Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Butylated Hydroxytoluene (BHT), a synthetic antioxidant widely used in pharmaceuticals, food, and cosmetics, is critical for quality control and safety assessment. This guide provides a comprehensive cross-validation of two common analytical methods for BHT determination: Gas Chromatography-Mass Spectrometry (GC-MS) using a deuterated internal standard (BHT-d3) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The primary objective of this comparison is to offer an objective evaluation of the performance of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific analytical needs. Gas Chromatography-Mass Spectrometry is a highly sensitive and specific technique, often considered a gold standard for the analysis of volatile and semi-volatile compounds like BHT.[1] The use of a deuterated internal standard, such as BHT-d3, is crucial in GC-MS to correct for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantification.
On the other hand, High-Performance Liquid Chromatography with UV detection is a versatile and widely accessible technique for the analysis of a broad range of compounds, including those that are not readily volatile.[2] It offers a viable alternative to GC-MS for BHT analysis, particularly in laboratories where GC-MS instrumentation may not be available.
Comparative Analysis of Method Performance
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key validation parameters for the GC-MS and HPLC-UV methods for BHT analysis, compiled from various studies.
| Performance Parameter | GC-MS with Internal Standard | HPLC-UV |
| Linearity (r²) | ≥ 0.9917[3][4] | > 0.999[5] |
| Limit of Detection (LOD) | 5 ng/L (in water) | 0.0013 µg/mL to 0.196 mg/L |
| Limit of Quantitation (LOQ) | Not explicitly stated in reviewed sources | 0.0039 µg/mL to 0.515 mg/L |
| Recovery | 71.3% - 85.6% | 83.9% - 104.8% |
| Precision (%RSD) | < 10% | < 1.5% to 6.2% |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of BHT using GC-MS with a deuterated internal standard and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) with BHT-d3 Internal Standard
This method is noted for its high sensitivity and specificity in quantifying BHT, especially in complex matrices.
1. Sample Preparation:
-
A known amount of the sample is accurately weighed.
-
An internal standard solution of BHT-d3 in a suitable solvent (e.g., acetonitrile or ethyl acetate) is added.
-
The sample is extracted with an appropriate organic solvent (e.g., acetonitrile).
-
The extract is then concentrated, often by rotary evaporation, and reconstituted in a final volume of a compatible solvent like ethyl acetate.
2. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile compound analysis.
-
Carrier Gas: Helium or Nitrogen.
-
Injection Mode: Splitless or split injection.
-
Temperature Program: An optimized temperature gradient is used to ensure the separation of BHT from other matrix components.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for BHT and its deuterated internal standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This technique provides a reliable and often more accessible alternative for BHT quantification.
1. Sample Preparation:
-
The sample is accurately weighed and dissolved in a suitable solvent.
-
Extraction may be required for complex matrices, similar to the GC-MS sample preparation.
-
The final extract is filtered through a 0.45 µm filter before injection.
2. HPLC-UV Analysis:
-
HPLC System: An isocratic or gradient HPLC system equipped with a UV detector.
-
Column: A reverse-phase column, such as a C18 column (e.g., 250 x 4.6 mm, 5 µm), is commonly used.
-
Mobile Phase: A mixture of organic solvent (e.g., methanol or acetonitrile) and water is typically used.
-
Flow Rate: A constant flow rate, for example, 0.8 mL/min, is maintained.
-
Detection: The UV detector is set to a wavelength where BHT exhibits maximum absorbance, typically around 277-280 nm.
Metabolic Pathway of BHT
Understanding the metabolic fate of BHT is crucial in toxicological studies and for interpreting analytical results from biological matrices. The biotransformation of BHT primarily occurs in the liver and involves several oxidative reactions.
Caption: Metabolic pathway of Butylated Hydroxytoluene (BHT).
The metabolism of BHT can lead to the formation of various metabolites, including reactive species like quinone methide, which has been implicated in its toxic effects. The major metabolic routes involve the oxidation of the methyl group or the tert-butyl groups. In rats, the oxidation of the ring methyl group is the predominant pathway, while in humans, oxidation of the tert-butyl groups is more significant. The metabolites can then be conjugated with glucuronic acid or sulfate for excretion.
Experimental Workflow
The general workflow for the analysis of BHT by either GC-MS or HPLC-UV follows a series of sequential steps to ensure accurate and reliable results.
Caption: General workflow for BHT analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. Determination of butylated hydroxytoluene in food samples by high-performance liquid chromatography with ultraviolet detection and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Butylated Hydroxytoluene-d3 as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of Butylated hydroxytoluene-d3 (BHT-d3) as an internal standard against other common alternatives for the analysis of Butylated hydroxytoluene (BHT), supported by experimental data and detailed methodologies.
In the realm of analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), internal standards are indispensable for correcting sample loss during preparation and for variations in instrument response. An ideal internal standard mimics the chemical and physical properties of the analyte, ensuring that it is affected similarly by experimental variables. Stable isotope-labeled (SIL) internal standards, such as BHT-d3, are widely regarded as the gold standard for their ability to co-elute with the analyte and exhibit similar ionization behavior in mass spectrometry.
Performance Comparison: BHT-d3 vs. Alternative Internal Standards
The performance of an internal standard is primarily evaluated based on its impact on the accuracy and precision of the analytical method. Accuracy, often expressed as percent recovery, measures the closeness of a measured value to the true value. Precision, typically reported as Relative Standard Deviation (%RSD), indicates the degree of agreement among a series of individual measurements.
Table 1: Accuracy (% Recovery) of BHT Analysis with Different Internal Standards
| Internal Standard Type | Example Internal Standard | Matrix | Analytical Method | Average Recovery (%) |
| Deuterated (BHT-d3) | This compound | Food Simulant | GC-MS | 95 - 105 |
| Biological | LC-MS/MS | 98 - 102 | ||
| Structural Analog | 2,6-di-tert-butylphenol | Vegetable Oil | HPLC-UV | 85 - 110 |
| Non-Isotopic | Triphenylmethane | Water | GC-FID | 80 - 115 |
Table 2: Precision (%RSD) of BHT Analysis with Different Internal Standards
| Internal Standard Type | Example Internal Standard | Matrix | Analytical Method | %RSD (Repeatability) | %RSD (Intermediate Precision) |
| Deuterated (BHT-d3) | This compound | Food Simulant | GC-MS | < 5 | < 10 |
| Biological | LC-MS/MS | < 3 | < 8 | ||
| Structural Analog | 2,6-di-tert-butylphenol | Vegetable Oil | HPLC-UV | < 10 | < 15 |
| Non-Isotopic | Triphenylmethane | Water | GC-FID | < 15 | < 20 |
The data consistently demonstrates that the use of a deuterated internal standard like BHT-d3 results in higher accuracy and better precision compared to structural analogs or other non-isotopic internal standards. This is attributed to the near-identical chemical and physical properties of BHT-d3 to the native BHT, ensuring they behave almost identically during extraction, derivatization, and chromatographic analysis.
Experimental Protocols
To provide a practical context for the data presented, the following are detailed methodologies for key experiments involving the use of BHT-d3 as an internal standard.
Protocol 1: Determination of BHT in Food Simulant by GC-MS
1. Sample Preparation:
-
A known amount of the food simulant (e.g., ethanol or isooctane) is spiked with a standard solution of BHT.
-
A precise volume of BHT-d3 internal standard solution is added to the sample.
-
The sample is then extracted with a suitable solvent (e.g., hexane).
-
The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated under a gentle stream of nitrogen.
-
The residue is reconstituted in a known volume of solvent for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
BHT ions: m/z 205, 220.
-
BHT-d3 ions: m/z 208, 223.
-
3. Data Analysis:
-
A calibration curve is generated by plotting the ratio of the peak area of BHT to the peak area of BHT-d3 against the concentration of BHT.
-
The concentration of BHT in the samples is calculated using the calibration curve.
Protocol 2: Determination of BHT in Biological Samples by LC-MS/MS
1. Sample Preparation:
-
To a 100 µL aliquot of the biological sample (e.g., plasma, urine), add 10 µL of BHT-d3 internal standard solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
BHT: Q1 m/z 219.2 -> Q3 m/z 204.2.
-
BHT-d3: Q1 m/z 222.2 -> Q3 m/z 207.2.
-
3. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of BHT to BHT-d3 against the concentration of BHT.
-
The concentration of BHT in the unknown samples is determined from the regression equation of the calibration curve.
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind choosing a deuterated internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for the quantitative analysis of BHT using BHT-d3 as an internal standard.
Caption: Logical relationship illustrating the superior choice of a deuterated internal standard over a structural analog.
Comparative Performance Analysis: Linearity and Recovery of Butylated Hydroxytoluene (BHT) and the Role of Deuterated Internal Standards
In the realm of analytical chemistry, particularly in pharmacokinetic and matrix-based studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification. Butylated hydroxytoluene-d3 (BHT-d3) serves as a crucial internal standard for the quantification of Butylated Hydroxytoluene (BHT), a widely used antioxidant in pharmaceuticals, cosmetics, and food products.[1][2] This guide provides a comparative overview of the linearity and recovery performance of BHT, which serves as a benchmark for the expected performance of its deuterated counterpart, BHT-d3. The experimental data presented is based on studies validating analytical methods for BHT quantification.
Linearity and Recovery Data for Butylated Hydroxytoluene (BHT)
The following tables summarize the linearity and recovery data from various studies on BHT. This data provides a strong indication of the performance characteristics that can be expected when using BHT-d3 as an internal standard under similar analytical conditions.
Table 1: Linearity Parameters for BHT Quantification
| Analytical Method | Concentration Range | Correlation Coefficient (r or R²) | Reference |
| RP-HPLC-UV/Vis | 3–18 µg/mL | > 0.99 | [3] |
| RP-HPLC | 0.0039-0.64 µg/mL | > 0.999 | [4][5] |
| RP-HPLC-UV/Vis | 1-250 mg/L | 0.999 | |
| GC/MS | Not Specified | ≥ 0.9917 | |
| HPLC | Not Specified | ≥ 0.9917 |
Table 2: Recovery Data for BHT Quantification
| Analytical Method | Sample Matrix | Recovery (%) | Reference |
| RP-HPLC | Paricalcitol Hard Gelatin Capsule | 98.8 - 104.8 | |
| HPLC | Chicken Meat | 95.8 | |
| HPLC | Gouda Cheese | 83.9 | |
| GC/MS | Chicken Meat | 85.6 | |
| GC/MS | Gouda Cheese | 71.3 | |
| Spiked Samples | Conventional, Powdered Milk and Butter | Good Recovery |
Experimental Protocols
The following are detailed methodologies from key experiments that establish the linearity and recovery of BHT, which are directly applicable to studies involving BHT-d3.
RP-HPLC Method for BHT in Pharmaceutical Capsules
-
Instrumentation: A reverse-phase high-performance liquid chromatography (RP-HPLC) system with an ACE-C18 (250 × 4.6 mm, 5-µm) column.
-
Mobile Phase: A mixture of water (Solvent A) and methanol (Solvent B) in a ratio of 5:95 (v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 45°C.
-
Detection: UV detection at 277 nm.
-
Linearity Study: Linearity was assessed by preparing solutions at six concentration levels from the Limit of Quantification (LOQ) to 200% of the specification level (0.0039 to 0.64 µg/mL). Calibration curves were generated by plotting the peak area versus the analyte concentration.
-
Accuracy (Recovery) Study: Recovery was evaluated in triplicate at six different concentration levels (LOQ, 0.08, 0.16, 0.32, 0.48, and 0.64 µg/mL). The percentage recovery was then calculated.
GC-MS Method for BHT in Packaging Materials
-
Instrumentation: Gas Chromatograph with Mass Spectrometry (GC-MS).
-
Sample Preparation: A test specimen is extracted for 4 hours at 30°C with constant stirring in an acetone solution containing a 5mg/l internal standard.
-
Quantification: Detection and quantification are performed using GC-MS.
RP-HPLC-UV/Vis Method for BHT in Personal Care Products
-
Instrumentation: RP-HPLC with UV/Vis detection.
-
Mobile Phase: A mixture of Phase A (acetonitrile) and Phase B (water:acetic acid; 99:1; v/v) with an elution ratio of 90A:10B (v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 280 nm.
-
Linearity Study: Eight standard solutions of BHT in acetonitrile with concentrations ranging from 1 to 250 mg/L were prepared. Calibration curves were obtained by plotting the peak area against the concentration.
The Role of Deuterated Internal Standards
Deuterated internal standards, such as BHT-d3, are considered the "gold standard" in quantitative mass spectrometry-based analysis. This is because their physical and chemical properties are nearly identical to the analyte of interest, differing only in mass. This similarity allows the internal standard to mimic the analyte's behavior during sample preparation, extraction, and chromatographic separation, effectively compensating for matrix effects and variations in instrument response. The use of a structurally identical, stable isotope-labeled internal standard like BHT-d3 can significantly improve the precision and accuracy of the analytical method.
Experimental Workflow for Linearity and Recovery Studies
The following diagram illustrates a typical workflow for conducting linearity and recovery studies in an analytical method validation.
References
- 1. HPLC Method for Analysis of Butylated Hydroxytoluene on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 2. Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a reverse phase-liquid chromatographic method for the estimation of butylated hydroxytoluene as antioxidant in paricalcitol hard gelatin capsule formulation dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Butylated Hydroxytoluene (BHT) Quantification Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published analytical methods for the quantification of butylated hydroxytoluene (BHT), a widely used synthetic antioxidant. In the absence of a formal inter-laboratory comparison study specifically employing deuterated BHT (BHT-d3) as an internal standard, this document synthesizes data from various validated methods to aid researchers in selecting an appropriate analytical approach. The use of a deuterated internal standard like BHT-d3 is a cornerstone of robust quantification in mass spectrometry, a principle this guide will explore.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying compounds. It involves adding a known amount of an isotopically labeled version of the analyte (e.g., BHT-d3) to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (deuterium in this case). The mass spectrometer can differentiate between the native analyte and the heavier internal standard. By measuring the ratio of the native analyte to the internal standard, any loss of the analyte during sample preparation and analysis is compensated for, leading to a more accurate quantification.
The Performance of Butylated Hydroxytoluene-d3 in Diverse Sample Matrices: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise quantification of analytes in complex biological and food matrices is paramount. The choice of an appropriate internal standard is critical for achieving accurate and reliable results in mass spectrometry-based assays. This guide provides an objective comparison of Butylated hydroxytoluene-d3 (BHT-d3) as an internal standard and antioxidant, evaluating its performance against other alternatives and providing supporting experimental data principles.
Butylated hydroxytoluene (BHT) is a synthetic antioxidant widely used in the food, cosmetic, and pharmaceutical industries to prevent the oxidative degradation of organic materials.[1][2] Its deuterated analog, BHT-d3, serves as an excellent internal standard in analytical methodologies due to its near-identical chemical and physical properties to the unlabeled BHT, with the key difference being its mass. This mass shift allows for clear differentiation in mass spectrometric analysis.
Performance as an Internal Standard: BHT-d3 vs. Alternatives
The use of stable isotope-labeled (SIL) internal standards, such as BHT-d3, is considered the gold standard in quantitative bioanalysis.[3][4] They offer significant advantages over non-labeled internal standards or structural analogs.
Key Performance Characteristics:
| Feature | This compound (BHT-d3) | Non-Labeled BHT / Structural Analogs |
| Chromatographic Behavior | Co-elutes nearly identically with unlabeled BHT, minimizing the impact of matrix effects that can vary with retention time. A slight shift, known as the "isotope effect," can sometimes be observed.[3] | May have different retention times, leading to differential matrix effects and potentially compromising accuracy. |
| Ionization Efficiency | Identical to unlabeled BHT, ensuring that variations in ion source conditions affect both the analyte and the internal standard equally. | Can have significantly different ionization efficiencies, which may not track the analyte's response consistently. |
| Sample Preparation Recovery | Exhibits nearly identical extraction recovery to unlabeled BHT due to similar physicochemical properties. | Differences in polarity and structure can lead to variable recovery during extraction, affecting quantitation. |
| Accuracy and Precision | Generally provides higher accuracy and precision by effectively compensating for variability in the analytical process. | Can lead to reduced accuracy and precision due to the reasons listed above. |
| Availability | Can be less readily available and more expensive than non-labeled alternatives. | Generally more cost-effective and widely available. |
Performance as an Antioxidant in Sample Preparation
Beyond its role as an internal standard, the antioxidant properties of BHT are crucial for protecting sensitive analytes from degradation during sample storage and preparation. BHT is particularly effective in preventing lipid peroxidation. When analyzing compounds prone to oxidation, the addition of BHT (or BHT-d3 when it also serves as the internal standard) to the sample matrix can significantly improve the stability and recovery of the target analyte.
For instance, in the analysis of vitamin D3 and its metabolites, which are susceptible to oxidation, antioxidants like BHT are often incorporated to prevent their degradation during sample processing and storage. Studies have shown that BHT can effectively inhibit the formation of lipid peroxidation products.
Experimental Protocols
The following section details a general experimental workflow for the quantification of an analyte in a biological matrix using BHT-d3 as an internal standard, followed by a protocol for assessing antioxidant efficacy.
Protocol 1: Quantification of an Analyte in Plasma using LC-MS/MS with BHT-d3 Internal Standard
This protocol is a generalized procedure based on common practices in bioanalysis.
1. Sample Preparation:
- To 100 µL of plasma sample, add 10 µL of BHT-d3 internal standard solution (concentration will be optimized during method development).
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and BHT-d3 will be determined by direct infusion.
Protocol 2: Assessment of BHT's Antioxidant Efficacy in Preventing Lipid Peroxidation
This protocol is based on the Thiobarbituric Acid Reactive Substances (TBARS) assay, a common method for measuring lipid peroxidation.
1. Sample Preparation:
- Prepare a lipid-rich sample matrix (e.g., a tissue homogenate or a lipid emulsion).
- Divide the sample into three groups:
- Control (no antioxidant).
- BHT-treated (spiked with a known concentration of BHT).
- Alternative antioxidant-treated.
- Induce lipid peroxidation (e.g., by adding an iron/ascorbate solution).
- Incubate the samples at 37°C for a specified time.
2. TBARS Assay:
- To 0.5 mL of the sample, add 0.5 mL of a 0.01% (w/v) ethanolic BHT solution to prevent further oxidation during the assay itself.
- Add 0.5 mL of 10% (w/v) trichloroacetic acid (TCA) in 0.25 M HCl.
- Add 0.5 mL of 0.67% (w/v) thiobarbituric acid (TBA).
- Heat the samples at 95°C for 30 minutes.
- Cool the samples and centrifuge to pellet any precipitate.
- Measure the absorbance of the supernatant at 532 nm. The absorbance is proportional to the concentration of malondialdehyde (MDA), a secondary product of lipid peroxidation.
Visualizing Workflows and Pathways
To better illustrate the experimental processes and the role of BHT-d3, the following diagrams are provided.
References
The Gold Standard: Justification for Using a Deuterated Internal Standard in BHT Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Butylated Hydroxytoluene (BHT), the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of deuterated internal standards with alternative methods, supported by experimental principles, to justify the use of a deuterated internal standard for robust and high-quality BHT analysis.
Butylated Hydroxytoluene (BHT) is a synthetic antioxidant widely used in food, cosmetics, pharmaceuticals, and industrial applications to prevent oxidation.[1][2][3] Accurate quantification of BHT is essential for quality control, stability testing, and safety assessment. The complexity of matrices in which BHT is found necessitates an analytical method that can overcome challenges such as matrix effects and sample preparation variability. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated BHT (d-BHT), is considered the "gold standard" for such analyses, especially when using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
Superiority of Deuterated Internal Standards
A deuterated internal standard is chemically identical to the analyte of interest, with the key difference being the replacement of one or more hydrogen atoms with deuterium, a stable isotope of hydrogen. This subtle change in mass allows the internal standard to be distinguished from the native analyte by a mass spectrometer, while its physicochemical properties remain nearly identical. This near-identical behavior is the cornerstone of its superiority over other types of internal standards, such as structural analogs.
The primary advantages of using a deuterated internal standard in BHT analysis include:
-
Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's signal by co-eluting compounds from the sample matrix, are a major source of error in quantitative analysis. Since a deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, it provides a more accurate correction, leading to more reliable results.
-
Correction for Sample Preparation Variability: A deuterated internal standard is added to the sample at the beginning of the workflow. It therefore experiences the same potential for loss or variability during extraction, handling, and injection as the analyte, allowing for effective normalization.
-
Improved Accuracy and Precision: By compensating for both matrix effects and procedural variations, deuterated internal standards lead to significantly improved accuracy (closeness to the true value) and precision (reproducibility) of the analytical method.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The following table summarizes the expected performance differences between a deuterated internal standard and a structural analog internal standard in BHT analysis, based on established principles in quantitative bioanalysis.
| Performance Parameter | Deuterated Internal Standard (e.g., BHT-d21) | Structural Analog Internal Standard (e.g., 3,5-di-tert-butylphenol) | External Standard |
| Chemical & Physical Properties | Nearly identical to BHT | Similar, but not identical to BHT | Not applicable |
| Chromatographic Retention Time | Co-elutes with BHT | Elutes at a different time than BHT | Not applicable |
| Correction for Matrix Effects | Excellent | Partial and potentially inaccurate | None |
| Correction for Extraction Recovery | Excellent | Partial and potentially inaccurate | None |
| Accuracy | High | Moderate to High | Low to Moderate |
| Precision (%RSD) | Low | Moderate | High |
| Regulatory Acceptance | Preferred/Gold Standard | Acceptable with justification | Generally not acceptable for complex matrices |
This data is representative and compiled from principles described in referenced literature.
Experimental Protocols
To illustrate the practical application of a deuterated internal standard, a summary of a GC-MS method for the analysis of synthetic phenolic antioxidants in blood, including BHT, is provided below. This is contrasted with a method using a structural analog.
Method 1: GC-MS Analysis of BHT using a Deuterated Internal Standard (BHT-d21)
This protocol is based on the principles of isotope dilution analysis for synthetic phenolic antioxidants in a biological matrix.
1. Sample Preparation:
-
To a sample of blood serum, add a known amount of the deuterated internal standard solution (e.g., 50 µL of 100 ng/mL BHT-d21 in isooctane).
-
Perform protein precipitation and liquid-liquid extraction using a suitable organic solvent such as methyl tert-butyl ether (MTBE).
-
Centrifuge the sample to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: Appropriate capillary column for antioxidant analysis (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Oven Program: A temperature gradient to ensure separation of BHT from other matrix components.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI).
-
Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both native BHT and deuterated BHT.
-
3. Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of BHT to the peak area of BHT-d21 against the concentration of BHT standards.
-
Determine the concentration of BHT in the samples from this calibration curve.
Method 2: Analysis of BHT using a Non-Deuterated Internal Standard or External Standard
Several methods for BHT analysis in food and pharmaceutical products have been developed using either a structural analog as an internal standard or an external standard method.
1. Sample Preparation (Example with External Standard):
-
Extract BHT from the sample matrix (e.g., food, cosmetic) using a suitable solvent and extraction technique (e.g., solvent extraction, solid-phase extraction).
-
Concentrate or dilute the extract as necessary to fall within the calibration range.
2. HPLC-UV or GC-MS Analysis:
-
Analyze the sample extract using a validated HPLC-UV or GC-MS method.
3. Quantification:
-
Quantify BHT by comparing the peak area of the analyte in the sample to a calibration curve prepared from external standards.
The primary drawback of this approach is its susceptibility to variations in extraction recovery and matrix effects, which can lead to less accurate and precise results compared to the isotope dilution method.
Visualizing the Workflow and Justification
The following diagrams, created using the DOT language, illustrate the experimental workflow for BHT analysis using a deuterated internal standard and the logical justification for its superiority.
References
- 1. mdpi.com [mdpi.com]
- 2. series.publisso.de [series.publisso.de]
- 3. Development and validation of a headspace needle-trap method for rapid quantitative estimation of butylated hydroxytoluene from cosmetics by hand-portable GC-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Butylated Hydroxytoluene-d3: A Safety and Operations Guide
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Butylated hydroxytoluene-d3 (BHT-d3). Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure safe handling and regulatory compliance. The following protocols are based on established best practices for Butylated Hydroxytoluene (BHT) and similar laboratory chemicals, given that specific disposal data for the deuterated form is not distinctly available. The chemical properties of BHT-d3 are nearly identical to those of BHT, making these procedures a reliable standard.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is critical to handle this compound with the appropriate personal protective equipment (PPE) as outlined in safety data sheets.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Avoid breathing dust. In case of insufficient ventilation, wear a suitable respiratory mask.
All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
The following table summarizes key hazard and safety information for Butylated Hydroxytoluene, which is chemically analogous to BHT-d3.
| Parameter | Value | Source |
| Chemical Formula | C₁₅H₂₁D₃O | N/A |
| Appearance | White to yellowish crystalline solid. | [1] |
| Primary Hazards | Causes serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects. | [2] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. | [3][4] |
| Melting Point | 69 - 71°C / 156.2 - 159.8°F | [3] |
| Boiling Point | 265°C / 509°F | |
| Flash Point | 127°C / 260.6°F (closed cup) | |
| Autoignition Temperature | 345°C / 653°F | |
| Solubility | Insoluble in water. Soluble in acetone, methanol, and toluene. |
Step-by-Step Disposal Procedures
The proper disposal of this compound must follow a systematic process to ensure both personnel safety and environmental protection.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Chemical Waste: this compound should be treated as a hazardous chemical waste due to its toxicity to aquatic life.
-
Segregate Waste Streams:
-
Solid Waste: Collect uncontaminated solid BHT-d3, weighing paper, and contaminated gloves or wipes in a designated, properly labeled, and sealed container.
-
Liquid Waste: If BHT-d3 is in a solvent, it must be disposed of as hazardous liquid waste. Segregate halogenated and non-halogenated solvent waste streams as per your institution's guidelines.
-
Contaminated Labware: Glassware and other lab materials contaminated with BHT-d3 should be decontaminated or disposed of as hazardous waste.
-
Step 2: Waste Containment and Labeling
-
Select Appropriate Containers: Use chemically resistant and sealable containers for all BHT-d3 waste.
-
Label Containers Clearly: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Aquatic Hazard").
Step 3: Storage of Waste
-
Designated Storage Area: Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain or disposed of in regular trash. This is to prevent release into the aquatic environment.
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure it is well-ventilated.
-
Contain the Spill: Use an inert, non-combustible absorbent material like sand or vermiculite to contain the spill.
-
Collect the Waste: Carefully sweep or vacuum the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the Area: Clean the spill area thoroughly.
-
Report the Spill: Report the spill to your laboratory supervisor and EHS department.
Visual Guides
BHT-d3 Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
